molecular formula C11H10O3 B1491445 Bis-(5-methyl-furan-2-yl)-methanone CAS No. 21432-51-9

Bis-(5-methyl-furan-2-yl)-methanone

Cat. No.: B1491445
CAS No.: 21432-51-9
M. Wt: 190.19 g/mol
InChI Key: LZUHTHMSVAOAKS-UHFFFAOYSA-N
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Description

Bis-(5-methyl-furan-2-yl)-methanone is a useful research compound. Its molecular formula is C11H10O3 and its molecular weight is 190.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(5-methylfuran-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-7-3-5-9(13-7)11(12)10-6-4-8(2)14-10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUHTHMSVAOAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=CC=C(O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Profile of Bis-(5-methyl-furan-2-yl)-methanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of Bis-(5-methyl-furan-2-yl)-methanone (CAS No. 21432-51-9).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and comparative analysis of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages data from structurally analogous compounds and predictive models to offer a robust analytical framework. The methodologies, theoretical underpinnings of spectral behavior, and detailed protocols for acquiring such data are presented to facilitate the identification and characterization of this and related furan-based compounds.

Introduction and Molecular Structure

This compound is a symmetrical ketone featuring two 5-methylfuran-2-yl moieties attached to a central carbonyl group. The furan ring system is a prevalent scaffold in medicinal chemistry and natural products, making the detailed structural elucidation of its derivatives crucial for understanding their chemical behavior and potential applications. The molecular formula of the title compound is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol .[1]

A thorough understanding of the spectroscopic data is paramount for confirming the identity, purity, and structure of synthesized this compound. This guide provides an in-depth analysis of the expected spectroscopic signatures.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the symmetry of this compound, a simplified spectrum is anticipated.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three distinct signals corresponding to the methyl protons and the two different aromatic protons on the furan ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

SignalPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~2.4Singlet6H-CH₃
2~6.3Doublet2HH-4
3~7.2Doublet2HH-3

Rationale for Predictions: The chemical shifts are estimated based on data from similar structures such as 2-acetyl-5-methylfuran and other 2,5-disubstituted furans. The methyl protons are expected to be in the typical allylic range. The furan protons H-3 and H-4 will appear as doublets due to coupling with each other. The H-3 proton, being closer to the electron-withdrawing carbonyl group, is expected to be deshielded and appear at a higher chemical shift compared to the H-4 proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton. Due to the molecule's symmetry, six distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

SignalPredicted Chemical Shift (δ, ppm)Assignment
1~14-CH₃
2~110C-4
3~120C-3
4~152C-2
5~160C-5
6~185C=O

Rationale for Predictions: The predictions are based on the known ¹³C NMR data of 2-acetyl-5-methylfuran and general principles of substituent effects on furan rings. The carbonyl carbon is expected to be the most deshielded. The quaternary carbons of the furan ring (C-2 and C-5) will appear at higher chemical shifts than the protonated carbons (C-3 and C-4). The methyl carbon will be the most shielded, appearing at the lowest chemical shift.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the probe for optimal magnetic field homogeneity.

    • Acquire a standard one-pulse ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals and determine the multiplicities.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

    • Consider performing DEPT (Distortionless Enhancement by Polarization Transfer) experiments to aid in the assignment of CH, CH₂, and CH₃ signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the stretching vibration of the carbonyl group and various vibrations associated with the furan ring.

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency Range (cm⁻¹)IntensityAssignment
~3100MediumC-H stretching (furan ring)
~2950-2850MediumC-H stretching (methyl group)
~1660StrongC=O stretching (ketone)
~1580, ~1500Medium-StrongC=C stretching (furan ring)
~1020StrongC-O-C stretching (furan ring)

Rationale for Predictions: The carbonyl (C=O) stretching frequency for an aryl ketone is typically observed around 1660-1680 cm⁻¹. The exact position can be influenced by conjugation with the furan rings. The furan ring itself will exhibit characteristic C=C and C-O-C stretching vibrations.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

    • Alternatively, for a liquid or low-melting solid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • For a solution, use a suitable solvent that does not have strong absorptions in the regions of interest and an appropriate solution cell.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/zPredicted Fragment
190[M]⁺ (Molecular Ion)
95[C₅H₅O-C=O]⁺ (5-methyl-2-furoyl cation)
67[C₄H₃O]⁺ (Furan ring fragment)
43[CH₃CO]⁺ (Acetyl cation)

Rationale for Predictions: The molecular ion peak is expected at m/z 190, corresponding to the molecular weight of the compound. A prominent fragmentation pathway is the cleavage of the C-C bond between the carbonyl group and one of the furan rings, leading to the formation of a stable 5-methyl-2-furoyl cation at m/z 95. Further fragmentation of this ion can lead to other smaller fragments.

Mass_Spec_Fragmentation M [C₁₁H₁₀O₃]⁺˙ m/z = 190 (Molecular Ion) F1 [C₆H₅O₂]⁺ m/z = 110 (5-methyl-2-furoyl cation) M->F1 - [C₅H₅O]• F2 [C₅H₅O]⁺ m/z = 81 (5-methylfuranyl cation) M->F2 - [C₆H₅O₂]• F1->F2 - CO F3 [C₅H₅O]• (5-methylfuranyl radical)

Figure 2: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is a suitable technique. For less volatile compounds, direct infusion or liquid chromatography-mass spectrometry (LC-MS) can be used.

  • Ionization: Utilize an appropriate ionization technique. Electron ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray ionization (ESI) is often used for LC-MS and typically results in a prominent protonated molecular ion [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Conclusion

References

Sources

An In-depth Technical Guide to the Mass Spectrometry of Bis-(5-methyl-furan-2-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Bis-(5-methyl-furan-2-yl)-methanone is a chemical compound with the molecular formula C₁₁H₁₀O₃ and a molecular weight of 190.20 g/mol .[1] Its structure, featuring two 5-methyl-furan rings linked by a central carbonyl group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in various research and development settings, including drug development and materials science. This guide provides a comprehensive overview of the theoretical mass spectrometric behavior of this compound, detailing its anticipated fragmentation pathways and offering a standardized protocol for its analysis.

Theoretical Fragmentation Pathways

The mass spectrum of this compound is predicted to be dominated by fragmentation events initiated at the carbonyl group and within the furan rings. The primary fragmentation mechanisms for ketones are alpha-cleavage and McLafferty rearrangements.[2][3][4] For this compound, alpha-cleavage is expected to be the most significant pathway due to the stability of the resulting acylium ions.

Upon electron ionization (EI), the molecule will lose an electron to form the molecular ion [M]⁺• at m/z 190. The primary fragmentation will likely involve the cleavage of the C-C bond between the carbonyl carbon and one of the furan rings (alpha-cleavage). This cleavage can result in two main fragment ions: the 5-methyl-2-furoyl cation (m/z 109) and the 5-methyl-2-furanyl radical, or the 5-methyl-2-furanyl cation (m/z 95) and the 5-methyl-2-furoyl radical. The formation of the stable acylium ion (m/z 109) is generally a very favorable process.

Further fragmentation of the 5-methyl-2-furoyl cation (m/z 109) can occur through the loss of a carbon monoxide (CO) molecule, a common fragmentation for acylium ions, leading to the formation of the 5-methyl-2-furanyl cation at m/z 81.

The 5-methyl-2-furanyl cation (m/z 95) can also be formed directly from the molecular ion. This cation can undergo further fragmentation, potentially losing a methyl radical (•CH₃) to form a furanyl cation at m/z 80, or undergoing ring opening and subsequent fragmentation to yield smaller ions.

A summary of the major expected fragments is presented below:

m/z Proposed Fragment Formula Notes
190Molecular Ion[C₁₁H₁₀O₃]⁺•Parent ion
175[M - CH₃]⁺[C₁₀H₇O₃]⁺Loss of a methyl radical from the molecular ion
1095-methyl-2-furoyl cation[C₆H₅O₂]⁺Result of alpha-cleavage
955-methyl-2-furanyl cation[C₅H₅O]⁺Result of alpha-cleavage
81[C₅H₅O - CO]⁺[C₅H₅O]⁺Loss of CO from the m/z 109 fragment

Visualizing the Fragmentation

The proposed fragmentation pathway of this compound is illustrated in the following diagram:

Fragmentation_Pathway M This compound [M]⁺• m/z = 190 F1 [M - CH₃]⁺ m/z = 175 M->F1 - •CH₃ F2 5-methyl-2-furoyl cation m/z = 109 M->F2 α-cleavage F3 5-methyl-2-furanyl cation m/z = 95 M->F3 α-cleavage F4 [C₅H₅O]⁺ m/z = 81 F2->F4 - CO

Caption: Proposed electron ionization fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section details a standard operating procedure for acquiring the mass spectrum of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.

1. Sample Preparation

  • Solvent Selection: Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate (1 mL). The choice of solvent should be compatible with the GC column and not interfere with the analyte's elution.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL. A dilution series may be necessary to achieve an optimal signal-to-noise ratio and avoid detector saturation.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Injection Mode: Splitless injection is recommended for achieving low detection limits. A split injection (e.g., 50:1 split ratio) can be used for more concentrated samples.

    • Injector Temperature: 250 °C. This temperature should be high enough to ensure complete volatilization of the analyte without causing thermal degradation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • GC Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase, is suitable.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes. This program allows for good separation of the analyte from any impurities.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy for EI that produces reproducible fragmentation patterns and allows for comparison with spectral libraries.[5]

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all expected fragments.

    • Scan Speed: At least 2 scans/second to ensure sufficient data points across the chromatographic peak.

3. Data Analysis

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Background Subtraction: Perform background subtraction on the mass spectrum of the identified peak to remove contributions from column bleed and solvent impurities.

  • Spectral Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed fragmentation pattern with the theoretical pathway described in this guide.

  • Library Search (Optional): If a reference spectrum is available in a commercial or in-house library (e.g., NIST), perform a library search to confirm the identity of the compound.

Conclusion

The mass spectrometric analysis of this compound is predicted to yield a characteristic fragmentation pattern initiated by alpha-cleavage at the central carbonyl group. The expected formation of a prominent 5-methyl-2-furoyl cation at m/z 109, along with its subsequent fragmentation product at m/z 81 and the complementary 5-methyl-2-furanyl cation at m/z 95, provides a strong basis for the structural elucidation of this molecule. The experimental protocol outlined in this guide offers a robust methodology for obtaining high-quality mass spectral data for this compound, enabling its unambiguous identification in complex matrices. This technical guide serves as a valuable resource for researchers and scientists engaged in the analysis and characterization of furan-based compounds.

References

  • Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Semantic Scholar. (2024). Identification of Bis(methylsulfanyl)methane and Furan-2(5H)‐one as Volatile Marker Compounds for the. [Link]

  • CORE. (n.d.). Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. [Link]

Sources

Physicochemical Characterization and Solubility Profiling of Bis-(5-methyl-furan-2-yl)-methanone

[1]

Executive Summary & Compound Architecture

Bis-(5-methyl-furan-2-yl)-methanone (also known as 5,5'-dimethyl-2,2'-difurylmethanone) represents a specific class of rigid, heteroaromatic ketones.[1] Unlike its liquid analog bis(2-furyl)methane, the introduction of the carbonyl bridge (

For researchers in medicinal chemistry and agrochemical development, this compound presents a classic "brick dust" profile: moderate molecular weight (~190.2 g/mol ) but high crystallinity and lipophilicity, leading to poor aqueous solubility. This guide outlines the theoretical solubility profile, experimental validation protocols, and vehicle formulation strategies for biological assays.

Structural Determinants of Solubility
  • Lipophilic Domain: Two 5-methylfuran rings provide a significant hydrophobic surface area.[1] The methyl groups at the 5-positions sterically protect the oxygen heteroatoms, further reducing water interaction.

  • Polar Domain: The central ketone is a hydrogen bond acceptor but lacks hydrogen bond donors. This limits solubility in protic solvents (like water) unless a co-solvent disrupts the crystal lattice.

  • Crystal Lattice Energy: The planar symmetry of the molecule allows for efficient packing, requiring higher energy (solvation enthalpy) to dissolve.

Solubility Profile: Predicted & Empirical

Note: Values below represent a synthesized profile based on structural analogs (e.g., 2,5-dimethylfuran derivatives) and calculated physicochemical properties (LogP ~2.5–3.0).

Table 1: Solubility Classification by Solvent System
Solvent ClassRepresentative SolventSolubility RatingEstimated Saturation (25°C)Application Context
Aqueous Water (pH 7.[1]4)Insoluble < 0.1 mg/mLPhysiological baseline (requires surfactant).[1]
Dipolar Aprotic DMSOHigh > 50 mg/mLPrimary stock solution for bioassays.[1]
Dipolar Aprotic DMFHigh > 50 mg/mLAlternative stock; higher toxicity than DMSO.[1]
Alcohols Ethanol (100%)Moderate 10–25 mg/mLCo-solvent for animal dosing.[1]
Alcohols MethanolModerate 15–30 mg/mLAnalytical standard preparation (HPLC).[1]
Chlorinated Chloroform / DCMVery High > 100 mg/mLSynthesis purification & extraction.[1]
Non-Polar HexaneLow < 1 mg/mLUsed as an anti-solvent for recrystallization.[1]
Thermodynamic Insight

The dissolution of this compound in water is endothermic and entropically unfavorable due to the "hydrophobic effect"—water molecules must order themselves around the methyl-furan scaffold.[1] In contrast, DMSO interacts favorably with the central carbonyl via dipole-dipole interactions, overcoming the lattice energy.

Experimental Validation Protocol (The "Shake-Flask" Method)

To generate a precise solubility datasheet for your specific batch (which may vary by polymorph), follow this modified OECD 105 protocol. This method is self-validating through the use of a mass balance check.

Phase A: Saturation Equilibrium
  • Preparation: Weigh 50 mg of micronized compound into three separate glass vials (triplicate).

  • Solvent Addition: Add exactly 1.0 mL of the target solvent (e.g., PBS pH 7.4 or Ethanol).

  • Agitation: Seal and shake at 25°C for 24 hours (orbital shaker at 100 rpm). Crucial: Ensure undissolved solid remains visible. If clear, add more solid.

  • Equilibration: Stop shaking and let stand for 1 hour to allow sedimentation.

Phase B: Phase Separation & Analysis
  • Filtration: Pass the supernatant through a 0.45 µm PTFE syringe filter (pre-saturated with solvent to prevent adsorption losses).

  • Dilution: Dilute the filtrate 1:100 with Acetonitrile (to ensure the compound stays in solution during analysis).

  • Quantification: Analyze via HPLC-UV (Detection @ ~280-300 nm, typical for conjugated furans).

Visualization: Solubility Profiling Workflow

SolubilityProtocolStartSolid Compound(Micronized)MixAdd Solvent(Excess Solid)Start->MixAgitateAgitation(24h @ 25°C)Mix->AgitateCheckSolid Visible?Agitate->CheckAddMoreAdd SolidCheck->AddMoreNoFilterSyringe Filter(0.45 µm PTFE)Check->FilterYesAddMore->AgitateAnalyzeHPLC-UVQuantificationFilter->Analyze

Figure 1: Step-by-step workflow for determining thermodynamic solubility. The "Solid Visible" decision node ensures true saturation is achieved.

Biological Assay Formulation Strategy

For drug development professionals, preparing a stable vehicle is more critical than raw solubility data. The high lipophilicity of this compound requires a "co-solvent spike" approach.[1]

Stock Solution Preparation[2]
  • Primary Solvent: 100% DMSO (Anhydrous).

  • Concentration: 10 mM or 50 mg/mL.

  • Storage: -20°C. Note: Furan derivatives can be light-sensitive; store in amber vials.

Dosing Vehicle (In Vivo/In Vitro)

Direct addition of DMSO stock to water will likely cause precipitation (crashing out). Use the following cascade:

  • Step 1: Dissolve compound in DMSO (100x final concentration).

  • Step 2: Add surfactant (e.g., Tween 80 or Cremophor EL) to the DMSO stock before adding water. Ratio: 1:1.

  • Step 3: Slowly add warm (37°C) Saline/PBS with vortexing.

Recommended Vehicle: 5% DMSO / 5% Tween 80 / 90% Saline.

Visualization: Formulation Decision Tree

FormulationLogicRootApplication RequirementInVitroIn Vitro (Cell Culture)Root->InVitroInVivoIn Vivo (Animal Model)Root->InVivoDMSODMSO Stock (1000x)InVitro->DMSOCoSolventCo-Solvent Mix(Ethanol/PEG400)InVivo->CoSolventDirectDirect Dilution(Max 0.1% DMSO)DMSO->DirectSurfactantAdd Surfactant(Tween 80 / Solutol)CoSolvent->SurfactantSalineSlow Saline AdditionSurfactant->Saline

Figure 2: Decision logic for vehicle selection.[1] In vivo applications require intermediate surfactant steps to prevent precipitation upon contact with aqueous saline.

References

  • OECD Guidelines for the Testing of Chemicals. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. [Link]

  • PubChem Database. (n.d.). Compound Summary for Furan Derivatives and Calculated Properties. National Center for Biotechnology Information. [Link]

  • Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. (Reference for general furan/ketone solubility behavior).

Technical Whitepaper: Stability Profile and Degradation Kinetics of Bis-(5-methyl-furan-2-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bis-(5-methyl-furan-2-yl)-methanone (CAS: 21432-51-9) represents a critical class of biomass-derived furanic compounds, often synthesized via the condensation or acylation of 2-methylfuran. While furan derivatives are increasingly valued as high-density fuel precursors and pharmaceutical intermediates, their conjugated heteroaromatic structure presents specific stability challenges.

This guide provides a rigorous technical analysis of the molecule's degradation susceptibility. Unlike its alkyl-bridged analogs (e.g., bis(furyl)methanes), the central carbonyl bridge in the methanone derivative introduces an electron-withdrawing effect that alters the electron density of the furan rings. This modification enhances oxidative stability relative to the methane analog but does not eliminate the risk of acid-catalyzed ring opening or photo-oxidative polymerization.

Chemical Identity & Physicochemical Baseline

Before establishing stability protocols, we must define the structural baseline. The molecule consists of two electron-rich 5-methylfuran rings bridged by a carbonyl group.

PropertySpecification
IUPAC Name Bis(5-methylfuran-2-yl)methanone
CAS Number 21432-51-9
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Structural Feature Cross-conjugated system; Carbonyl bridge between C2 and C2' positions.
Solubility Soluble in MeOH, ACN, DCM; Poorly soluble in water.
UV Max (λmax) ~290–310 nm (due to extended conjugation).

Degradation Mechanisms: The "Why" and "How"

The stability of this compound is governed by the reactivity of the furan ring. Understanding these mechanisms is prerequisite to designing effective storage and analysis protocols.

Acid-Catalyzed Hydrolysis (Ring Opening)

The most critical degradation pathway for furanics is acid-catalyzed hydrolysis.

  • Mechanism: The reaction initiates with the protonation of the furan ring, typically at the

    
    -carbon (C2 or C5). Although the central carbonyl group is electron-withdrawing (deactivating the ring to electrophilic attack compared to alkyl-furans), the 5-methyl group is electron-donating, activating the C5 position.
    
  • Outcome: Protonation leads to the addition of water, disrupting aromaticity. This triggers a cascade resulting in ring opening to form 1,4-dicarbonyl compounds (e.g., derivatives of hexane-2,5-dione or unsaturated keto-acids).

  • Risk Factor: High. Even trace acidity on glass surfaces or in solvents can catalyze this over time.

Photo-Oxidative Degradation

Furan derivatives are potent singlet oxygen (


) quenchers.
  • Mechanism: Upon exposure to UV/Visible light in the presence of oxygen, the furan moiety undergoes a [4+2] cycloaddition with singlet oxygen. This forms an unstable endoperoxide intermediate.

  • Outcome: The endoperoxide rearranges (often via Baeyer-Villiger type pathways or polymerization) to form complex gums and insoluble solids.

  • Risk Factor: Moderate to High (dependent on light exposure).

Visualization of Degradation Pathways

The following diagram illustrates the divergent pathways for acid and oxidative degradation.

DegradationPathways Start This compound Acid Acid Catalyst (H+) Start->Acid Light UV/Vis + O2 Start->Light Prot_Inter Protonated Intermediate (C5-Activation) Acid->Prot_Inter Protonation RingOpen Ring Opening (Hydrolysis) Prot_Inter->RingOpen + H2O Diketone 1,4-Dicarbonyl Derivatives RingOpen->Diketone Rearrangement Endo [4+2] Cycloaddition (Endoperoxide) Light->Endo Singlet Oxygen Polymer Oxidative Polymerization (Gums/Solids) Endo->Polymer Decomposition

Figure 1: Divergent degradation pathways showing acid-catalyzed hydrolysis vs. photo-oxidative polymerization.

Analytical Profiling & Quantification

To validate stability, you cannot rely on visual inspection (color change from pale yellow to amber/brown is a lagging indicator). You must use a self-validating chromatographic method.

Validated HPLC Method Parameters

This method separates the parent ketone from early-eluting hydrolytic degradants and late-eluting oligomers.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (buffers silanols, prevents tailing).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold for polar degradants).

    • 2-15 min: 10%

      
       90% B (Linear gradient).
      
    • 15-20 min: 90% B (Wash for polymers).

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD).

    • Quantification: 290 nm (near

      
      ).
      
    • Purity Check: 254 nm.

  • Standard Preparation: Dissolve 1 mg/mL in ACN. Store in amber glass.

Experimental Protocols: Stress Testing

Do not assume stability based on literature for generic furans. Perform this specific stress test to determine the shelf-life and handling requirements for your specific batch.

Protocol: Forced Degradation Workflow

Objective: Determine the


 (time to 90% purity) under accelerated conditions.
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in Acetonitrile/Water (50:50).

  • Conditioning: Aliquot into three sets of HPLC vials:

    • Set A (Control): Store at 4°C in dark.

    • Set B (Acid Stress): Add 0.1M HCl (10% v/v). Cap tight.

    • Set C (Oxidative Stress): Add 3%

      
       (10% v/v). Cap tight.
      
    • Set D (Thermal/Light): No additives. Place in light chamber at 40°C.

  • Sampling: Inject samples at T=0, T=4h, T=24h, and T=48h.

  • Analysis: Calculate % Recovery = (Area Sample / Area Control)

    
     100.
    
Workflow Diagram

StressTest cluster_conditions Stress Conditions Stock Stock Solution (1 mg/mL in ACN/H2O) Acid Acid Stress (0.1M HCl) Stock->Acid Oxid Oxidative (3% H2O2) Stock->Oxid Photo Photo/Thermal (40°C, Light) Stock->Photo Quench Quench/Dilute (Neutralize Acid/Peroxide) Acid->Quench Oxid->Quench HPLC HPLC-DAD Analysis (Ratio vs Control) Photo->HPLC Quench->HPLC Decision Determine Storage Class HPLC->Decision

Figure 2: Forced degradation workflow to determine stability profile.

Handling and Storage Recommendations

Based on the furan moiety's susceptibility, the following "Gold Standard" storage protocols are required:

ParameterRecommendationRationale
Container Amber Borosilicate GlassBlocks UV (<400nm) to prevent singlet oxygen sensitization.
Headspace Argon or Nitrogen OverlayDisplaces oxygen, preventing autoxidation.
Temperature -20°C (Long term) / 4°C (Working)Slows Arrhenius kinetics of polymerization.
Solvents Aprotic, Non-acidic (e.g., ACN, DMSO)Avoids protic solvents that may become acidic over time (like aging chloroform).
Additives BHT (10-50 ppm)Optional: Radical scavenger if used in fuel blends.

References

  • Liang, X., et al. (2017).[1] "Mechanism and Energetics of Furan Decomposition via the Opening of the Five-Membered Ring Structure in Dilute Acid Solution." Energy & Fuels.[2]

  • Piancatelli, G., et al. (1994).[3] "The Furan Ring as a Latent 1,4-Dicarbonyl Unit." Synthesis. (Fundamental review of furan hydrolysis mechanisms).

  • Gandini, A., & Lacerda, T. (2015). "From monomers to polymers from renewable resources: Recent advances." Progress in Polymer Science.
  • National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 61713731, this compound." PubChem.

Sources

An In-Depth Technical Guide to the Theoretical Studies of Bis(furyl)methanones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(furyl)methanones, a class of heterocyclic ketones, are emerging as compounds of significant interest across various scientific disciplines, from materials science to medicinal chemistry. Their unique structural and electronic properties, stemming from the furan moieties, make them attractive scaffolds for the development of novel functional molecules. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study bis(furyl)methanones. As a Senior Application Scientist, this document synthesizes fundamental principles with practical, field-proven insights to offer a robust resource for researchers actively engaged in or entering this exciting area of study. We will delve into the conformational landscape, spectroscopic signatures, reactivity, and potential applications of these molecules, with a strong emphasis on the "why" behind the computational choices, ensuring a self-validating and authoritative narrative.

Introduction: The Rising Profile of Bis(furyl)methanones

Bis(furyl)methanones are characterized by a central carbonyl group connecting two furan rings. The positions of the furan rings (e.g., bis(2-furyl)methanone, bis(3-furyl)methanone, or mixed 2- and 3-substituted derivatives) significantly influence their chemical and physical properties. The furan ring, an aromatic five-membered heterocycle containing an oxygen atom, imparts distinct electronic characteristics, including π-electron richness and the potential for various types of chemical interactions.

The growing interest in these compounds is fueled by their diverse potential applications. Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[1][2][3][4] The structural motif of bis(furyl)methanone is found in some natural products and serves as a versatile building block in organic synthesis.[5] Understanding the fundamental properties of these molecules at a theoretical level is paramount for their rational design and application in various fields, particularly in drug discovery and materials science.

This guide will navigate through the key theoretical studies that illuminate the behavior of bis(furyl)methanones, providing a roadmap for researchers to effectively utilize computational chemistry in their investigations.

Computational Methodologies: The Theoretical Toolkit

The study of bis(furyl)methanones heavily relies on a suite of computational methods to predict and explain their properties. The choice of method is a critical decision that balances accuracy with computational cost.

Quantum Mechanical Approaches

Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying molecules of this size. It offers a good compromise between accuracy and computational expense.

  • Functionals: The choice of the exchange-correlation functional is crucial. For general-purpose geometry optimizations and electronic structure calculations of bis(furyl)methanones, hybrid functionals like B3LYP are widely used and have been shown to provide reliable results.[6] For more accurate energy calculations or studies involving weak interactions, dispersion-corrected functionals such as B3LYP-D3 or functionals from the M06 family are recommended.

  • Basis Sets: The Pople-style basis sets, such as 6-31G(d,p) and the more extensive 6-311+G(d,p) , are commonly employed for these systems. The inclusion of polarization functions (d,p) is essential for accurately describing the bonding and electronic distribution around the carbonyl group and the furan rings. Diffuse functions (+) are important when studying anions or excited states.

Ab Initio Methods: While more computationally demanding than DFT, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (e.g., MP2) can be valuable for benchmarking DFT results and for studying systems where DFT might have limitations. A study on the conformational properties of difuryl ketones utilized ab initio molecular orbital calculations to complement experimental findings.[5]

Molecular Mechanics and Molecular Dynamics

For larger systems or for exploring the dynamic behavior of bis(furyl)methanones, classical force fields and molecular dynamics (MD) simulations are indispensable.

  • Force Fields: General force fields like AMBER, CHARMM, or OPLS can be used, although their accuracy for furan-containing compounds might need validation. Parameterization of specific force fields for bis(furyl)methanones may be necessary for highly accurate simulations.

  • Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational flexibility, solvation, and interactions of bis(furyl)methanones in a dynamic environment, such as in solution or within a biological system.[6][7][8][9][10]

Experimental Protocol: A Typical DFT Calculation Workflow
  • Molecule Building: Construct the 3D structure of the desired bis(furyl)methanone isomer using a molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: Perform a geometry optimization to find the minimum energy structure.

    • Method: DFT with a suitable functional (e.g., B3LYP).

    • Basis Set: A Pople-style basis set with polarization functions (e.g., 6-31G(d,p)).

    • Convergence Criteria: Use tight convergence criteria to ensure a true minimum is found.

  • Frequency Calculation: Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data and vibrational frequencies (for IR and Raman spectra).

  • Property Calculations: Based on the optimized geometry, calculate other properties of interest, such as:

    • Electronic properties (e.g., molecular orbitals, electrostatic potential).

    • Spectroscopic properties (e.g., NMR chemical shifts, UV-Vis excitation energies via TD-DFT).

DFT_Workflow A 1. Build Initial 3D Structure B 2. Geometry Optimization (DFT/B3LYP/6-31G(d,p)) A->B C 3. Frequency Calculation B->C Find minimum energy E Optimized Geometry C->E Confirm minimum F Vibrational Frequencies C->F D 4. Property Calculations (NMR, UV-Vis, etc.) G Electronic Properties D->G E->D

Caption: A typical workflow for DFT calculations on bis(furyl)methanones.

Conformational Analysis: Understanding the Shape and Flexibility

The relative orientation of the two furan rings with respect to the central carbonyl group defines the conformational landscape of bis(furyl)methanones. This conformation dictates the molecule's overall shape, dipole moment, and how it interacts with its environment.

A detailed study on di(2-furyl) ketone revealed that the preferred orientation of the furan rings is influenced by a delicate balance of steric and electronic effects.[5] The molecule can exist in different conformations, and the equilibrium between these conformers can be solvent-dependent.[5]

Key Conformational Descriptors

The conformation of bis(furyl)methanones is primarily described by the two dihedral angles (τ1 and τ2) defined by the furan rings and the carbonyl group (C-C-C=O).

Theoretical Approach to Conformational Analysis

A potential energy surface (PES) scan is a powerful computational tool to explore the conformational space.

Experimental Protocol: Performing a PES Scan
  • Define the Dihedral Angles: Identify the two key dihedral angles (τ1 and τ2) that describe the rotation of the furan rings.

  • Perform a Relaxed Scan: Systematically vary one dihedral angle (e.g., from 0° to 360° in steps of 10-15°) while allowing all other internal coordinates to relax at each step. This should be done for different fixed values of the second dihedral angle to build a 2D PES.

    • Method: DFT with a suitable functional and basis set.

  • Identify Minima and Transition States: Analyze the resulting PES to locate the low-energy conformers (minima) and the transition states that connect them.

  • Full Optimization and Frequency Calculation: Perform a full geometry optimization and frequency calculation for each identified minimum and transition state to confirm their nature and to calculate their relative energies and thermodynamic properties.

Conformational_Analysis A Define Dihedral Angles (τ1, τ2) B Perform 2D PES Scan (DFT) A->B C Identify Minima (Conformers) B->C D Identify Transition States B->D E Full Optimization & Frequency Calculation C->E D->E F Relative Energies & Thermodynamic Properties E->F

Caption: Workflow for the conformational analysis of bis(furyl)methanones.

Spectroscopic Properties: The Theoretical Fingerprints

Computational chemistry is instrumental in predicting and interpreting the spectroscopic data of bis(furyl)methanones, providing a deeper understanding of their electronic structure and bonding.

NMR Spectroscopy

¹H and ¹³C NMR chemical shifts are sensitive to the electronic environment of the nuclei. DFT calculations can provide accurate predictions of these shifts.

  • Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, implemented in most quantum chemistry software, is the standard for calculating NMR chemical shifts.[11] Calculations are typically performed at the DFT level (e.g., B3LYP/6-311+G(d,p)).

  • Solvent Effects: Since NMR spectra are usually recorded in solution, including solvent effects in the calculations, either through implicit solvent models (e.g., PCM) or explicit solvent molecules, can improve the accuracy of the predictions.

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra.

  • Methodology: Harmonic frequency calculations are performed on the optimized geometry. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d,p)).[12]

UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the most common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.[4][12][13][14][15]

  • Methodology: TD-DFT calculations are performed on the optimized ground-state geometry. The choice of functional is critical, and range-separated or long-range corrected functionals (e.g., CAM-B3LYP, ωB97XD) often provide more accurate results for charge-transfer excitations.

  • Solvent Effects: The inclusion of a solvent model is crucial for accurate prediction of UV-Vis spectra, as the polarity of the solvent can significantly influence the excitation energies.

Spectroscopic TechniqueComputational MethodTypical Level of TheoryKey Insights
NMR GIAODFT/B3LYP/6-311+G(d,p)Chemical shifts, structural elucidation
IR/Raman Harmonic FrequencyDFT/B3LYP/6-31G(d,p)Vibrational modes, functional groups
UV-Vis TD-DFTCAM-B3LYP/6-311+G(d,p)Electronic transitions, color, photochemistry

Reactivity: Predicting Chemical Behavior

Theoretical chemistry provides powerful tools to understand and predict the reactivity of bis(furyl)methanones.

Frontier Molecular Orbital (FMO) Theory

The shapes and energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of reactivity.[2][10][16][17][18]

  • HOMO: Represents the region from which an electron is most likely to be donated in a reaction with an electrophile.

  • LUMO: Represents the region where an electron is most likely to be accepted in a reaction with a nucleophile.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution in a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).[19][20][21]

  • Red regions: Indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack.

  • Blue regions: Indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack.

Reaction Mechanism Studies

Computational chemistry can be used to elucidate the detailed mechanisms of reactions involving bis(furyl)methanones. A study on the Pd(II)-catalyzed carbonylation of allenyl ketones to form bis(3-furanyl)methanones utilized DFT calculations to reveal that the solvent (DMSO) plays a crucial role in stabilizing a key intermediate, thereby controlling the reaction pathway.[5]

Experimental Protocol: Analyzing Reactivity
  • Perform a DFT calculation: Optimize the geometry and calculate the electronic structure of the bis(furyl)methanone.

  • Visualize FMOs: Generate and visualize the HOMO and LUMO to identify the likely sites for electrophilic and nucleophilic attack.

  • Generate MEP Map: Calculate and visualize the MEP surface to identify electron-rich and electron-poor regions.

  • Simulate Reaction Pathways (for specific reactions):

    • Identify potential reactants and products.

    • Locate the transition state structure connecting them using methods like QST2/QST3 or Berny optimization.

    • Perform an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the transition state connects the desired reactants and products.

Reactivity_Analysis A DFT Calculation (Optimized Geometry) B Frontier Molecular Orbital (FMO) Analysis A->B C Molecular Electrostatic Potential (MEP) Map A->C D Reaction Mechanism Simulation A->D E Identify Reactive Sites (Electrophilic/Nucleophilic) B->E C->E F Predict Reaction Outcomes D->F E->F

Caption: A workflow for the theoretical analysis of the reactivity of bis(furyl)methanones.

Applications in Drug Development: An In Silico Perspective

The furan scaffold is present in numerous biologically active compounds, suggesting that bis(furyl)methanones could be promising candidates for drug development.[1][2][3][4] In silico techniques are invaluable for the early stages of drug discovery.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[1] It is a powerful tool for virtual screening and for understanding the molecular basis of a drug's activity. For instance, bis-furanyl-pyrrolo[3,4-b]pyridin-5-ones have been investigated as potential inhibitors of the main protease of SARS-CoV-2 through molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. Pharmacophore models can be generated from a set of active ligands or from the structure of the target receptor and used for virtual screening to identify new scaffolds.

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the success of a drug candidate. Computational models can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable pharmacokinetic and safety profiles.

In Silico TechniqueApplication in Drug Discovery
Molecular Docking Virtual screening, binding mode analysis, lead optimization
QSAR Predicting biological activity, guiding lead optimization
Pharmacophore Modeling Virtual screening, scaffold hopping, identifying key interactions
ADMET Prediction Early assessment of drug-likeness and safety

Conclusion: The Future of Bis(furyl)methanone Research

Theoretical and computational studies are indispensable for advancing our understanding of bis(furyl)methanones. From elucidating their fundamental conformational and electronic properties to predicting their reactivity and guiding their application in drug discovery, computational chemistry provides a powerful and versatile toolkit. As computational methods continue to improve in accuracy and efficiency, we can expect even more detailed and predictive insights into the behavior of these fascinating molecules. This guide has provided a comprehensive overview of the key theoretical approaches and their practical application, empowering researchers to leverage these tools to their full potential in the exciting and expanding field of bis(furyl)methanone chemistry.

References

  • Cativiela, C., et al. (1990). Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations. Journal of the Chemical Society, Perkin Transactions 2, (11), 1893-1899. [Link]

  • El-Sayed, M. A., & El-Essawy, F. A. (2021). Design, Synthesis, In silico and In Vitro Anticancer Activity of Novel Bis‐Furanyl‐Chalcone Derivatives Linked through Alkyl Spacers. ChemistrySelect, 6(24), 6033-6042. [Link]

  • Kusakabe, T., et al. (2019). PdII catalyzed ligand controlled synthesis of bis(3-furanyl)methanones and methyl 3-furancarboxylates. Organic & Biomolecular Chemistry, 17(28), 6860-6865. [Link]

  • Singh, K., & Sharma, A. (2008). Selective lithiation of bis(furan-2-yl)methane: an efficient protocol for novel meso-functionalised synthons. Tetrahedron Letters, 49(49), 7045-7047. [Link]

  • Carrillo, J. M. Y. (2020). Molecular Dynamics Simulation on Polymer Tribology: A Review. YouTube. [Link]

  • Cui, G., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7655–7666. [Link]

  • Gereben, O., & Pusztai, L. (2013). Conformational analysis of bis(methylthio)methane and diethyl sulfide molecules in the liquid phase: reverse Monte Carlo studies using classical interatomic potential functions. Journal of Physics: Condensed Matter, 25(45), 454201. [Link]

  • Hassan, A. S., et al. (2014). Frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) surface of 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole using DFT method. Journal of Chemical and Pharmaceutical Research, 6(7), 1333-1339. [Link]

  • Kamel, A. M., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules, 27(13), 3998. [Link]

  • Krishnan, A. R., et al. (2010). Vibrational spectroscopic study and NBO analysis on bis(4-amino-5-mercapto-1,2,4-triazol-3-yl) methane using DFT method. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 77(4), 877-884. [Link]

  • McFadden, T. M. C. (2022). CONFORMATIONAL ANALYSIS OF CYCLIC FIVE- AND SIX-MEMBERED ORGANOSILICON COMPOUNDS USING ROTATIONAL AND VIBRATIONAL SPECTROSCOPY WITH QUANTUM CHEMICAL CALCULATIONS. University of Memphis Digital Commons. [Link]

  • Meneses, L., et al. (2017). Computational study of vicarious nucleophilic substitution reactions. Journal of Molecular Modeling, 23(10), 301. [Link]

  • Murugesan, S., et al. (2020). A Review on Biological and Medicinal Significance of Furan. ResearchGate. [Link]

  • NIST. (n.d.). Quantitative Infrared Database. NIST WebBook. [Link]

  • Papanikolaou, P. P., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments. Molecules, 26(11), 3169. [Link]

  • Periyasamy, K., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman), NMR and electronic structure calculations of metaxalone. Der Pharma Chemica, 7(10), 304-316. [Link]

  • Popelier, P. L. A. (2020). Electrophilic and Nucleophilic Aromatic Substitutions are Mechanistically Similar with Opposite Polarity. Israel Journal of Chemistry, 60(1-2), 10-15. [Link]

  • Rahman, A. U., et al. (2022). Effective Synthesis and Biological Evaluation of Natural and Designed Bis(indolyl)methanes via Taurine-Catalyzed Green Approach. ACS Omega, 7(12), 10411–10424. [Link]

  • ResearchGate. (n.d.). Frontier molecular orbital analysis. [Link]

  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of the bis-BODIPYs derived.... [Link]

  • ResearchGate. (n.d.). Synthesis and antiviral activity of bis-spirocyclic derivatives of rhodanine. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectra of (a).... [Link]

  • Royal Society of Chemistry. (n.d.). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. [Link]

  • Saleem, H., et al. (2019). Optimized Geometry, Charge Distributions, Frontier Molecular Orbital Analysis and NLO Efficiency of BIS (4-Methoxyanilinium) Adipate by Quantum Chemical Calculations. ResearchGate. [Link]

  • Sampedro, D., et al. (2020). Describing Chemical Reactivity with Frontier Molecular Orbitalets. The Journal of Physical Chemistry Letters, 11(13), 5246–5252. [Link]

  • Sanders, M. P., et al. (2022). PharmacoForge: Pharmacophore Generation with Diffusion Models. ChemRxiv. [Link]

  • Saeid, H., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(1). [Link]

  • Schaller, D., et al. (2022). PharmacoForge: pharmacophore generation with diffusion models. Frontiers in Chemistry, 10, 1079146. [Link]

  • Silva, A. B. F., et al. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds. Molecules, 28(1), 226. [Link]

  • Tovar, C. A., et al. (2021). Synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives as suitable therapeutic agents. Brazilian Journal of Pharmaceutical Sciences, 53(1). [Link]

  • Valverde, E., et al. (2011). Synthesis and antiviral evaluation of bisnoradamantane sulfites and related compounds. Medicinal Chemistry, 7(2), 135-139. [Link]

  • Wang, Y., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(1), 1436–1444. [Link]

  • Wikipedia. (n.d.). Frontier molecular orbital theory. [Link]

  • Xiong, G., et al. (2025). The crystal structure of 4,6-bis(dimethylamino)-2-fluoroisophthalonitrile, C12H13FN4. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

  • Your-Domain. (n.d.). QSAR Modeling. [Link]

  • Your-Domain. (n.d.). Frontier Molecular Orbital Analysis. [Link]

  • Your-Domain. (n.d.). Frontier Molecular Orbital Theory. [Link]

  • Your-Domain. (n.d.). QSAR Modeling. [Link]

  • Your-Domain. (n.d.). Pharmacophore Generation. [Link]

  • Your-Domain. (n.d.). Electrophilic and Nucleophilic Aromatic Substitutions. [Link]

  • Your-Domain. (n.d.). Crystal Structure of Bis-methanone. [Link]

  • Your-Domain. (n.d.). Computational Study of Nucleophilic Substitution. [Link]

  • Your-Domain. (n.d.). QSAR Studies of Pyrimido-Isoquinolin-Quinones. [Link]

  • Your-Domain. (n.d.). Anti-Breast Cancer Properties of Bis-Carbazole. [Link]

  • Your-Domain. (n.d.). Antiviral Activity of Favipiravir Analogs. [Link]

  • Your-Domain. (n.d.). QSAR Modeling Review. [Link]

Sources

Computational Characterization of Bis-(5-methyl-furan-2-yl)-methanone: A Quantum Chemical Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Computational Characterization of Bis-(5-methyl-furan-2-yl)-methanone Content Type: Technical Whitepaper / Standard Operating Procedure (SOP) Audience: Computational Chemists, Medicinal Chemists, and Biofuel Researchers

Executive Summary & Molecular Context[1][2]

This compound (C


H

O

) represents a critical structural motif bridging renewable energy research and pharmaceutical design. Synthetically, it is often derived from the acid-catalyzed condensation of 2-methylfuran, a high-density biofuel candidate produced from lignocellulosic biomass. Structurally, it serves as a symmetric heteroaryl ketone, offering a versatile scaffold for investigating

-conjugation effects, nonlinear optical (NLO) responses, and potential bioactivity as a DNA-intercalating agent or enzyme inhibitor.

This guide provides a definitive protocol for the quantum chemical characterization of this molecule. Unlike standard organic solvents, the furan-ketone bridge introduces specific conformational degrees of freedom that require rigorous electronic structure theory to model accurately. The methodology below synthesizes best practices for Density Functional Theory (DFT) applied to heteroaromatic ketones, ensuring high fidelity in predicting geometric, electronic, and spectroscopic properties.

Computational Methodology (The "How")

To achieve publication-quality data that correlates with experimental observations (IR, NMR, UV-Vis), a "Model Chemistry" approach is required. This involves selecting a functional and basis set that balances cost with accuracy, specifically handling the lone-pair interactions of the oxygen atoms and the dispersive forces between the furan rings if they adopt a stacked conformation.

The Standard Protocol

For this compound, the B3LYP-D3(BJ)/6-311++G(d,p) level of theory is the recommended gold standard.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is chosen for its proven track record with organic thermochemistry.

  • Dispersion Correction: D3(BJ) (Grimme’s D3 with Becke-Johnson damping) is mandatory. Without this, the potential energy surface (PES) may incorrectly favor a planar structure by neglecting weak non-covalent attractive forces between the methyl groups and the opposing furan ring in twisted conformers.

  • Basis Set: 6-311++G(d,p) .[1][2]

    • ++ (Diffuse functions): Critical for accurately modeling the electron density of the carbonyl and furan oxygen lone pairs, which are diffuse in nature.

    • (d,p) (Polarization functions): Essential for describing the angular momentum needed to model the

      
       hybridization of the furan rings and the carbonyl bond.
      
Workflow Visualization

The following diagram outlines the logical flow for a complete characterization campaign, ensuring no computational resources are wasted on unstable geometries.

ComputationalWorkflow Input 1. Structure Construction (GaussView/Avogadro) Symm: C2v or Cs Opt 2. Geometry Optimization DFT/B3LYP-D3(BJ)/6-311++G(d,p) 'Opt=VeryTight' Input->Opt Freq 3. Frequency Calculation Check for Imaginary Freqs (Must be 0) Opt->Freq Decision Imaginary Freq? Freq->Decision Perturb Perturb Geometry (Follow Normal Mode) Decision->Perturb Yes (< 0) Properties 4. Property Calculation (Single Point Energy) Decision->Properties No (Minima) Perturb->Opt NBO NBO Analysis (Charge Transfer) Properties->NBO TDDFT TD-DFT (UV-Vis/Excited States) Properties->TDDFT MEP MEP Mapping (Reactive Sites) Properties->MEP

Figure 1: Step-by-step computational workflow for validating the stationary point and extracting electronic properties.

Structural Geometry & Conformational Analysis

The central carbonyl group (


) acts as a bridge, allowing the two furan rings to rotate. Two primary conformers must be investigated:
  • cis-cis (syn-syn): Oxygen atoms of furan rings face the carbonyl oxygen. Often sterically hindered.

  • trans-trans (anti-anti): Oxygen atoms of furan rings face away from the carbonyl oxygen. Usually the global minimum due to reduced dipole-dipole repulsion.

Key Geometric Parameters (Expected Range)

When analyzing your output file, verify these parameters to ensure the optimization converged to a physical state.

ParameterAtoms InvolvedExpected Value (DFT)Experimental Analog (XRD)
Bond Length C=O (Carbonyl)1.22 - 1.24 Å1.21 - 1.23 Å
Bond Length C

-C

1.45 - 1.47 Å1.46 Å
Bond Angle C-C(=O)-C118° - 122°~120°
Dihedral O

-C-C=O
0° (Planar) or ~20° (Twisted)Varies by packing

Expert Insight: If your calculation yields a perfectly planar structure (Dihedral = 0.0°), verify it is not a saddle point (transition state) by checking for a negative frequency corresponding to the twisting mode. Steric clash between the carbonyl oxygen and the furan C3-H hydrogen often induces a slight twist (


5-15°) to relieve strain.

Electronic Properties & Reactivity

Understanding the electronic distribution is vital for predicting how this molecule interacts with drug targets (e.g., DNA bases) or catalytic surfaces.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap (


) is a direct descriptor of kinetic stability and chemical softness.
  • HOMO (Highest Occupied Molecular Orbital): Typically localized on the furan rings (

    
    -system), acting as the electron donor.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carbonyl group and adjacent carbons, acting as the electron acceptor.

Calculation:



  • Interpretation: A smaller gap (< 3.5 eV) suggests high chemical reactivity and "soft" character, making the molecule a good candidate for polarizability-driven interactions (e.g., NLO materials).

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution. For this compound:

  • Red Regions (Negative Potential): Concentrated around the Carbonyl Oxygen and Furan Oxygens . These are the sites for electrophilic attack (e.g., protonation).

  • Blue Regions (Positive Potential): Concentrated around the Methyl Hydrogens .

Reactivity Logic Diagram

The following diagram illustrates how calculated quantum descriptors translate into physical chemical behavior.

ReactivityLogic Structure This compound FMO FMO Analysis (HOMO/LUMO) Structure->FMO MEP MEP Surface (Electrostatics) Structure->MEP Gap Band Gap (ΔE) ~3.8 - 4.2 eV FMO->Gap Hardness Chemical Hardness (η) Resistance to Charge Transfer FMO->Hardness NuSite Nucleophilic Site (Carbonyl O) MEP->NuSite ElecSite Electrophilic Site (Carbonyl C) MEP->ElecSite NLO NLO Response (Hyperpolarizability) Gap->NLO Low Gap = High NLO Bio Biological Activity (DNA Intercalation) Hardness->Bio Soft = High Reactivity NuSite->Bio H-Bond Acceptor

Figure 2: Correlation between quantum descriptors and physicochemical applications.

Spectroscopic Validation Protocols

To validate your theoretical model, compare the calculated frequencies with experimental spectra.[1] Note that DFT calculates harmonic frequencies, which are systematically higher than experimental anharmonic frequencies.

Infrared (IR) Spectroscopy
  • Scaling Factor: Apply a scaling factor of 0.967 (specific to B3LYP/6-311++G(d,p)) to the raw frequency values.

  • Diagnostic Peak: The Carbonyl stretch (

    
    ).
    
    • Raw Calculation: ~1700-1720 cm

      
      
      
    • Scaled Prediction: ~1650-1670 cm

      
      
      
    • Intensity: Very strong (due to the large change in dipole moment).

NMR Spectroscopy (GIAO Method)

For structural confirmation, perform a GIAO (Gauge-Independent Atomic Orbital) calculation on the optimized geometry.[1]

  • Solvent Model: Use PCM (Polarizable Continuum Model) with Chloroform or DMSO to match the experimental solvent. Gas-phase NMR calculations often yield errors of >0.5 ppm for protons near heteroatoms.

  • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to set the zero point.

References

  • Gaussian 16 User Reference. DFT Methods and Basis Sets. Gaussian, Inc. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics. Link

  • Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Dennington, R., Keith, T., & Millam, J. (2016). GaussView, Version 6. Semichem Inc. (Visualization Software Standard). Link

  • Vázquez-Vuelvas, O. F., et al. (2015). Synthesis and antiparasitic activity of 2-(5-nitro-2-furyl)vinyl and 2-(5-nitro-2-thienyl)vinyl derivatives. Medicinal Chemistry Research (Context for furan-vinyl-ketone bioactivity). Link

Sources

Technical Evaluation: Biological Potential of Bis-(5-methyl-furan-2-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Bis-(5-methyl-furan-2-yl)-methanone (CAS: 21432-51-9)[1]

  • Classification: Technical Whitepaper / Research Guide

Executive Summary

This compound, also known as 5,5'-dimethyl-2,2'-difuryl ketone, represents a specialized class of bis-heterocyclic ketones. While often utilized as a high-value intermediate in the synthesis of functionalized pyridines and pharmaceutical scaffolds, its intrinsic biological activity remains an area of active exploration.[2]

This guide synthesizes the structural pharmacophore analysis with comparative data from furan-based therapeutics to project its biological profile. We identify three primary domains of potential activity: antimicrobial efficacy , antioxidant capacity , and cytotoxic modulation . Furthermore, we provide the rigorous experimental frameworks required to validate these properties, moving beyond theoretical prediction to bench-level verification.

Chemical Architecture & Pharmacophore Analysis

Structural Significance

The molecule consists of two 5-methylfuran rings bridged by a carbonyl group. This


-symmetric structure confers unique electronic properties:
  • Extended Conjugation: The

    
    -system extends across both furan rings and the central ketone, creating a planar, electron-rich environment suitable for 
    
    
    
    -
    
    
    stacking interactions with biological targets (e.g., DNA base pairs or aromatic amino acid residues in enzymes).
  • Lipophilicity: The methyl substitutions at the 5-positions increase the logP (partition coefficient) compared to the unsubstituted parent (di-2-furyl ketone), enhancing membrane permeability—a critical factor for intracellular drug delivery.

  • Electrophilic Center: The central carbonyl carbon is susceptible to nucleophilic attack, serving as a potential "warhead" for covalent inhibition of enzymes containing active-site cysteines or lysines.

Structural Visualization

The following diagram illustrates the core chemical connectivity and potential interaction sites.

ChemicalStructure Core Central Carbonyl (C=O) [Electrophilic Center] Ring1 Furan Ring A [Aromatic/Planar] Core->Ring1 Conjugation Ring2 Furan Ring B [Aromatic/Planar] Core->Ring2 Conjugation Target Biological Target (Enzyme/DNA) Core->Target H-Bond Acceptor / Nucleophilic Attack Me1 5-Methyl Group [Lipophilic Anchor] Ring1->Me1 Substitution Ring1->Target Pi-Pi Stacking Me2 5'-Methyl Group [Lipophilic Anchor] Ring2->Me2 Substitution

Figure 1: Pharmacophore map of this compound highlighting key interaction zones.

Predicted Biological Activities[2]

Based on Structure-Activity Relationship (SAR) data from analogous bis-furan and bis-benzofuran systems, the following activities are prioritized for investigation:

Antimicrobial & Antifungal Potential

Bis-heterocyclic ketones frequently exhibit antimicrobial properties by disrupting cell membrane integrity or inhibiting essential enzymes.

  • Mechanism: The lipophilic methyl groups facilitate penetration of the bacterial cell wall (particularly Gram-positive). The furan moiety may interfere with bacterial respiration or fatty acid biosynthesis.

  • Precedent: Bis-benzofuran derivatives have shown MIC values comparable to standard antibiotics against S. aureus and B. subtilis [1].

Antioxidant Activity

Furan derivatives possess radical scavenging capabilities, although typically lower than phenolic compounds.

  • Mechanism: The electron-rich furan rings can donate electrons to neutralize reactive oxygen species (ROS). The conjugated ketone stabilizes the resulting radical intermediate via resonance.

  • Precedent: Di-2-thienyl ketones (sulfur analogs) have demonstrated significant antioxidant activity (IC50 ~35 µM) in DPPH assays [2].

Cytotoxicity (Anticancer)
  • Mechanism: The planar structure suggests potential for DNA intercalation. Furthermore, bis-furanones are known to induce cell cycle arrest at the S-phase in glioma cells [3].

  • Caution: Furan derivatives can be metabolically activated by CYP450 enzymes to reactive enedials, which are cytotoxic. This "toxicity" can be harnessed for chemotherapy but poses safety risks for general use.

Experimental Protocols (Validation Framework)

To transition from prediction to proof, the following standardized protocols must be employed. These are designed to be self-validating with positive and negative controls.

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard strains (E. coli, S. aureus).

  • Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate (Range: 512 µg/mL to 0.5 µg/mL).

  • Inoculation: Add bacterial suspension (

    
     CFU/mL) to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin or Ampicillin.

    • Negative Control: DMSO (solvent only) + Bacteria.

    • Sterility Control: MHB only.

  • Incubation: 37°C for 18-24 hours.

  • Readout: Visual turbidity check or OD600 measurement. The MIC is the lowest concentration with no visible growth.

Protocol B: Antioxidant Capacity (DPPH Assay)

Objective: Quantify radical scavenging activity relative to Ascorbic Acid.

  • Reagent: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

  • Treatment: Mix 100 µL of compound solution (various concentrations) with 100 µL of DPPH solution.

  • Incubation: Keep in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    
  • Validation: Compare IC50 (concentration for 50% inhibition) against Ascorbic Acid standard.

Protocol C: Cytotoxicity Screening (MTT Assay)

Objective: Assess cell viability in mammalian cell lines (e.g., HEK293 for safety, HeLa for efficacy).

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates and incubate for 24h.
    
  • Exposure: Treat cells with the compound (0.1 - 100 µM) for 48 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL) and incubate for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate viability relative to untreated control.

Mechanism of Action & Signaling Pathways

The following workflow illustrates the hypothetical biological interaction pathway, moving from cellular entry to downstream effects.

Mechanism Compound This compound Entry Passive Diffusion (Lipophilic) Compound->Entry Target1 Target A: DNA Intercalation (Anticancer) Entry->Target1 Target2 Target B: Enzyme Inhibition (Antimicrobial) Entry->Target2 Target3 Target C: ROS Scavenging (Antioxidant) Entry->Target3 Effect1 Cell Cycle Arrest (S-Phase) Target1->Effect1 Inhibition of Replication Effect2 Membrane Disruption / Lysis Target2->Effect2 Metabolic Failure Effect3 Reduced Oxidative Stress Target3->Effect3 Electron Donation

Figure 2: Hypothetical mechanism of action pathways for this compound.

Safety & Toxicology Considerations

While the furan moiety is bioactive, it carries inherent toxicity risks that must be monitored:

  • Metabolic Activation: Furan rings can be oxidized by CYP2E1 to cis-2-butene-1,4-dial, a reactive metabolite capable of protein cross-linking and DNA alkylation.

  • Hepatotoxicity: High-dose furan derivatives are often associated with liver toxicity.

  • Recommendation: Any drug development program involving this scaffold must include early-stage ADME/Tox screening, specifically looking for glutathione depletion (a marker of reactive metabolite formation).

Data Summary Table

PropertyValue / DescriptionSource/Inference
Molecular Formula

Calculated
Molecular Weight 190.20 g/mol Calculated
LogP (Predicted) ~2.5 - 3.0Inferred from methyl+furan
Primary Utility Synthesis Scaffold / Intermediate[4]
Key Bioactivity Antimicrobial, AntioxidantInferred from [1], [2]
Toxicity Concern CYP450 Activation (Furan ring)[5]

References

  • Kirilmis, C., et al. (2008). "Synthesis, Reactivity and Biological Activity of Novel Bisbenzofuran-2-yl-Methanone Derivatives." Molecules, 13(10), 2464-2479. Link

  • Al-Wahaibi, L.H., et al. (2020). "Molecular modeling and antioxidant evaluation of new di-2-thienyl ketones." Journal of Molecular Structure. Link

  • Zhang, J., et al. (2018). "Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies." Chemical Biology & Drug Design, 91(6), 1136-1144. Link

  • CymitQuimica. (n.d.). "this compound Product Page." Building Blocks. Link

  • Saeid, H., et al. (2023). "A Review on Biological and Medicinal Significance of Furan." AlQalam Journal of Medical and Applied Sciences. Link

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of Bis-(5-methyl-furan-2-yl)-methanone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and validated protocol for the synthesis of Bis-(5-methyl-furan-2-yl)-methanone from 2-methylfuran. The methodology is centered around a Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic systems.[1] Given the inherent acid sensitivity of the furan moiety, this guide emphasizes the selection of appropriate reagents and conditions to mitigate side reactions such as polymerization.[2] We detail a robust procedure utilizing triphosgene as a safe and effective phosgene equivalent, paired with a mild Lewis acid catalyst. The protocol is designed for reproducibility and includes detailed steps for reaction setup, workup, purification, and full characterization of the target compound, making it an invaluable resource for researchers in synthetic chemistry and drug development.

Introduction and Scientific Principles

This compound is a symmetrical ketone featuring two 2-methylfuran units linked by a carbonyl bridge. This and similar difurylmethanones serve as important scaffolds and intermediates in the synthesis of polymers, pharmaceuticals, and specialized organic materials. The synthesis leverages the principles of Friedel-Crafts acylation, an electrophilic aromatic substitution reaction.[3]

1.1. Mechanistic Rationale

The reaction proceeds via the following key steps:

  • Generation of the Electrophile: Triphosgene, a stable solid, serves as a precursor to the highly reactive electrophile. In the presence of a Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂), it generates an acylium ion equivalent. The choice of a mild Lewis acid is critical to prevent the degradation of the acid-sensitive 2-methylfuran ring.[2][4]

  • Nucleophilic Attack: 2-Methylfuran is an electron-rich heterocycle. The methyl group at the C2 position is an activating group, further enhancing the nucleophilicity of the ring. The electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich and sterically accessible site.

  • Second Substitution: The intermediate, 5-methyl-2-furoyl chloride (or its Lewis acid complex), is still a potent electrophile. A second molecule of 2-methylfuran performs another nucleophilic attack on the carbonyl carbon, displacing the chloride and forming the symmetrical ketone product.

  • Catalyst Complexation: The product ketone can form a complex with the Lewis acid catalyst. Therefore, a stoichiometric amount of the catalyst is often required, and an aqueous workup is necessary to liberate the final product.[3]

1.2. Causality of Experimental Choices

  • Reagent Selection (Triphosgene): Phosgene gas is extremely toxic. Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that is a much safer and more convenient source of phosgene, decomposing into three equivalents of phosgene in situ.[5][6]

  • Catalyst Selection (ZnCl₂): While strong Lewis acids like AlCl₃ are traditional Friedel-Crafts catalysts, they often induce polymerization and ring-opening in furan derivatives.[2] Milder Lewis acids such as Zinc Bromide (ZnBr₂) or Zinc Chloride (ZnCl₂) provide the necessary activation with significantly higher yields and fewer side products for furan acylations.[4]

  • Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and minimize the formation of undesired byproducts. Allowing the reaction to slowly warm to room temperature ensures it proceeds to completion.[7]

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Argon or Nitrogen) is crucial to prevent the hydrolysis of the Lewis acid and the acylating agent by atmospheric moisture.

Experimental Protocol

This protocol provides a self-validating system for the synthesis, purification, and characterization of this compound.

2.1. Materials and Reagents

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsAmountSupplier
2-MethylfuranC₅H₆O82.1022.02.21.81 g (2.0 mL)Sigma-Aldrich
Triphosgene (BTC)C₃Cl₆O₃296.753.60.361.07 gSigma-Aldrich
Zinc Chloride (Anhydrous)ZnCl₂136.3010.01.01.36 gSigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93--50 mLFisher Scientific
Saturated NaHCO₃ (aq)----2 x 25 mLLab Prepared
Brine (Saturated NaCl)----25 mLLab Prepared
Anhydrous MgSO₄MgSO₄120.37--As neededVWR

2.2. Equipment

  • 100 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon/Nitrogen inlet and bubbler

  • Ice-water bath

  • Dropping funnel (optional) or powder funnel

  • Glass syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • NMR Spectrometer, IR Spectrometer, Mass Spectrometer

2.3. Step-by-Step Synthesis Procedure

  • Flask Preparation: Oven-dry all glassware and allow it to cool to room temperature under a stream of Argon or Nitrogen.

  • Reagent Setup: To the 100 mL three-necked flask equipped with a magnetic stir bar, add anhydrous Zinc Chloride (1.36 g, 10.0 mmol).

  • Solvent and Substrate Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Stir the resulting suspension. Add 2-methylfuran (1.81 g, 22.0 mmol) via syringe.

  • Cooling: Cool the stirred suspension to 0 °C using an ice-water bath.

  • Electrophile Addition: CAUTION: Triphosgene is toxic and should be handled in a well-ventilated fume hood. Add the triphosgene (1.07 g, 3.6 mmol) in small portions over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for an additional 16 hours.

  • Reaction Quenching: After 16 hours, cool the flask back to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 25 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Note: Initial gas evolution (CO₂) may occur.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with another 25 mL of saturated NaHCO₃, followed by 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

2.4. Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) is typically effective.

  • Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent under reduced pressure to yield this compound as a solid.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from starting materials to the final, characterized product.

Synthesis_Workflow cluster_start 1. Starting Materials cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification cluster_product 5. Final Product & Validation SM1 2-Methylfuran Reaction Friedel-Crafts Acylation - Add BTC to 2-MF/ZnCl₂ in DCM - 0 °C to Room Temp, 16h SM1->Reaction SM2 Triphosgene (BTC) SM2->Reaction SM3 Anhydrous ZnCl₂ SM3->Reaction SM4 DCM (Solvent) SM4->Reaction Quench Quench with NaHCO₃(aq) Reaction->Quench Extract Extract with DCM Quench->Extract Dry Dry (MgSO₄) & Concentrate Extract->Dry Purify Silica Gel Column Chromatography Dry->Purify Product This compound Purify->Product Analysis Characterization: ¹H NMR, ¹³C NMR, IR, MS Product->Analysis

Caption: Workflow for the synthesis of this compound.

Characterization and Validation

  • Expected Yield: 75-85%

  • Physical Appearance: Off-white to pale yellow solid.

  • Analytical Data:

    • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.20 (d, 2H, furan-H), ~6.20 (d, 2H, furan-H), ~2.40 (s, 6H, -CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~175 (C=O), ~160 (furan C-O), ~150 (furan C-CO), ~120 (furan C-H), ~110 (furan C-H), ~14 (-CH₃).

    • IR (KBr, cm⁻¹): ~1650 (C=O stretch, ketone), ~1580, 1470 (furan ring C=C stretch), ~2920 (C-H stretch).

    • Mass Spectrometry (ESI+): Calculated for C₁₁H₁₀O₃ [M+H]⁺: 191.0703. Found: ~191.0702.[8]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; impure or wet reagents/solvent; insufficient catalyst.Ensure anhydrous conditions. Use freshly opened or distilled 2-methylfuran. Confirm the activity of the Lewis acid. Extend reaction time if necessary.
Polymerization (dark tar) Catalyst is too strong; reaction temperature was too high.Switch to a milder Lewis acid (if not already using one). Maintain strict temperature control, especially during the addition of triphosgene.
Difficult Purification Presence of mono-acylated byproducts or starting material.Adjust the stoichiometry (ensure a slight excess of 2-methylfuran). Optimize the chromatography eluent system for better separation.

References

  • Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI. Available at: [Link]

  • Acylation of 2-Methylfuran with Fatty Acid Derivatives Using Heterogeneous Catalysts. ProQuest. Available at: [Link]

  • Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF). Preprints.org. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • Friedel-Crafts Acylation. Chemistry LibreTexts. Available at: [Link]

  • Identification of Bis(methylsulfanyl)methane and Furan-2(5H)‐one as Volatile Marker Compounds. Semantic Scholar. Available at: [Link]

  • Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. BioResources. Available at: [Link]

  • Synthesis of (5S)-5-methylfuran-2(5H)-one and its dihydro derivative. ResearchGate. Available at: [Link]

  • Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate. Taylor & Francis Online. Available at: [Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Furan synthesis. Organic Chemistry Portal. Available at: [Link]

  • Enantioselective Friedel–Crafts Alkylation of Furans with o-Quinone Methide Using a Chiral Oxazaborolidinium Ion Catalyst. ACS Publications. Available at: [Link]

  • A decade review of triphosgene and its applications in organic reactions. National Institutes of Health. Available at: [Link]

  • Convenient Synthesis of Difurylmethanes and Dithienylmethanes and Their Application to the Syntheses of Core-Modified Porphyrins. ResearchGate. Available at: [Link]

  • Process for preparing 2-methylfuran. Google Patents.
  • Difluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. Available at: [Link]

  • C-Acylation of 2-Methylfuran and Thiophene using N-Acylbenzotriazoles. Semantic Scholar. Available at: [Link]

  • Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]

  • Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid. ResearchGate. Available at: [Link]

  • The Friedel-Crafts Reaction with Furans. UNI ScholarWorks. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Methods for the Synthesis of α,α‐Difluoroketones. ResearchGate. Available at: [Link]

  • Unit 3 furan & thiophene. Slideshare. Available at: [Link]

  • (a) Conversion of 2-methylfuran; (b) reaction mechanism for the conversion of 2-methylfuran to 3-AP. ResearchGate. Available at: [Link]

  • Polydimethylsiloxanes with Grafted Dibenzoylmethanatoboron Difluoride: Synthesis and Properties. MDPI. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy. DEA.gov. Available at: [Link]

  • Development of Sustainable Catalytic Pathways for Furan Derivatives. National Institutes of Health. Available at: [Link]

  • ChemInform Abstract: Synthesis of 2-Methyl-1-[(5-methylfuran-2-yl)methyl]- and 2-Methyl-1-[(5-methylpyrrol-2-yl)methyl]-1H-benzimidazoles. ResearchGate. Available at: [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. ResearchGate. Available at: [Link]

  • Bis[5-(4-methoxybenzyl)furan-3-yl]methanone. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of Bis-(5-methyl-furan-2-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of Bis-(5-methyl-furan-2-yl)-methanone, a symmetrical ketone with potential applications in medicinal chemistry and materials science. The furan moiety is a key structural feature in many biologically active compounds, and the synthesis of novel furan-containing molecules is of significant interest to the drug development community. This guide offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and essential safety considerations.

Introduction

This compound is a molecule of interest due to its symmetrical structure incorporating two 5-methylfuran rings linked by a carbonyl group. This arrangement provides a rigid scaffold that can be further functionalized to explore structure-activity relationships in drug discovery programs. The synthesis of such diaryl ketones is typically achieved through a Friedel-Crafts acylation reaction, a cornerstone of organic synthesis for the formation of carbon-carbon bonds to aromatic rings.[1]

This application note details a robust and reproducible procedure for the synthesis of this compound via the Friedel-Crafts acylation of 2-methylfuran with triphosgene, a safer and more manageable substitute for phosgene gas.[2][3] The protocol is designed to be accessible to researchers with a solid background in synthetic organic chemistry.

Chemical Principles and Mechanism

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation.[1][4] The key steps are outlined below:

  • In situ generation of the electrophile: Triphosgene, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), decomposes to generate the highly reactive electrophile, the acylium ion (in this case, effectively a phosgene equivalent).

  • Electrophilic attack: The electron-rich 2-methylfuran attacks the electrophile. The furan ring is highly activated towards electrophilic substitution, and the reaction occurs preferentially at the C5 position (the other α-position) due to the directing effect of the oxygen atom and the methyl group.

  • Formation of the intermediate: The initial acylation leads to the formation of 5-methyl-2-furoyl chloride.

  • Second Friedel-Crafts acylation: The newly formed acyl chloride then acts as the acylating agent in a second Friedel-Crafts reaction with another molecule of 2-methylfuran to yield the final product, this compound.

The overall reaction is driven by the formation of the stable diaryl ketone and the regeneration of the Lewis acid catalyst.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )CAS No.PuritySupplierNotes
2-MethylfuranC₅H₆O82.10534-22-5≥99%Sigma-AldrichStore under nitrogen
TriphosgeneC₃Cl₆O₃296.7532315-10-9≥98%Sigma-AldrichEXTREMELY TOXIC , handle with extreme caution in a certified fume hood.
Aluminum Chloride (anhydrous)AlCl₃133.347446-70-0≥99%Sigma-AldrichHandle in a glovebox or under an inert atmosphere.
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.9375-09-2≥99.8%Sigma-AldrichUse from a solvent purification system or a freshly opened bottle.
Hydrochloric Acid (HCl)HCl36.467647-01-01 M aqueous solutionFisher ScientificFor work-up.
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Aqueous solutionFisher ScientificFor work-up.
BrineNaCl58.447647-14-5Saturated aqueous solutionFisher ScientificFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9-Sigma-AldrichFor drying.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to a scrubber (containing aqueous sodium hydroxide solution), a dropping funnel, and a nitrogen inlet.

  • Magnetic stir plate with heating mantle.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Flash chromatography system.

  • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Reaction Workflow Diagram

G setup Reaction Setup reagents Charge flask with AlCl3 and DCM under N2 setup->reagents cool Cool to 0 °C reagents->cool add_2mf Add 2-Methylfuran cool->add_2mf add_triphosgene Slowly add Triphosgene solution in DCM add_2mf->add_triphosgene react Stir at 0 °C to room temperature add_triphosgene->react monitor Monitor reaction by TLC react->monitor quench Quench with ice-cold HCl monitor->quench Upon completion workup Aqueous Work-up quench->workup purify Purification by Flash Chromatography workup->purify characterize Characterization (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-neck flask with the dropping funnel, reflux condenser, and nitrogen inlet. Ensure the entire apparatus is dry. The gas outlet from the condenser should be connected to a scrubber containing a concentrated solution of sodium hydroxide to neutralize any evolved HCl and potential phosgene.

  • Charging the Flask: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane (DCM) to create a slurry.

  • Addition of 2-Methylfuran: Cool the flask to 0 °C using an ice bath. To the stirred slurry, add 2-methylfuran (2.2 eq) dissolved in anhydrous DCM via the dropping funnel over 15 minutes.

  • Addition of Triphosgene: In a separate, dry flask, dissolve triphosgene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle with extreme care in a well-ventilated fume hood. Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1).

  • Quenching: Once the reaction is complete (disappearance of the starting material), carefully and slowly quench the reaction by pouring the mixture into a beaker containing crushed ice and 1 M HCl. Perform this step in the fume hood as HCl gas will be evolved.

  • Aqueous Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

ParameterValue
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
CAS Number 21432-51-9[5]
Appearance Expected to be a solid
Predicted ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~7.2 (d, 2H), ~6.2 (d, 2H), ~2.4 (s, 6H)
Predicted ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) ~180 (C=O), ~158, ~152, ~120, ~110, ~14 (CH₃)
Predicted IR (KBr) ν (cm⁻¹) ~1650 (C=O stretch), ~1580, ~1470 (furan ring C=C stretch)
Predicted MS (ESI+) m/z 191.07027 [M+H]⁺, 213.05221 [M+Na]⁺[6]

Reaction Mechanism Diagram

G cluster_0 Electrophile Generation cluster_1 First Acylation cluster_2 Second Acylation triphosgene Triphosgene + AlCl3 acylium Acylium Ion equivalent (electrophile) triphosgene->acylium Decomposition attack1 Electrophilic Attack acylium->attack1 methylfuran1 2-Methylfuran methylfuran1->attack1 intermediate1 Sigma Complex attack1->intermediate1 product1 5-Methyl-2-furoyl chloride intermediate1->product1 Rearomatization attack2 Electrophilic Attack product1->attack2 methylfuran2 2-Methylfuran methylfuran2->attack2 intermediate2 Sigma Complex attack2->intermediate2 final_product This compound intermediate2->final_product Rearomatization

Caption: Proposed reaction mechanism for the synthesis of this compound.

Safety Precautions

  • Triphosgene is extremely toxic and is a source of phosgene gas. All manipulations involving triphosgene must be carried out in a certified and properly functioning chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle it in a dry environment (e.g., a glovebox or under an inert atmosphere).

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated area.

  • The reaction quench with acidic water is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.

  • Always have a phosgene-neutralizing agent (e.g., aqueous ammonia or sodium bicarbonate solution) readily available in case of a spill.

Trustworthiness and Self-Validation

The protocol described is based on well-established principles of Friedel-Crafts acylation chemistry. The progress of the reaction can be reliably monitored by TLC, allowing for a clear determination of the reaction endpoint. The purification by flash chromatography is a standard and effective method for isolating the target compound. The final validation of the synthesis is achieved through comprehensive spectroscopic characterization of the product. The expected data provided serves as a benchmark for researchers to confirm the successful synthesis of this compound.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Retrieved from [Link]

  • PubChem. This compound. Retrieved from [Link]

  • A REVIEW AND METHODS TO HANDLE PHOSGENE, TRIPHOSGENE SAFELY DURING DRUG SYNTHESIS. (2014). SlideShare. Retrieved from [Link]

Sources

Application Notes and Protocols for "Bis-(5-methyl-furan-2-yl)-methanone" as a Novel Monomer in Polymer Science

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Tapping into the Potential of Furan-Based Polymers

The scientific community is increasingly looking towards bio-based monomers for the development of sustainable polymers with novel functionalities. Furan derivatives, obtainable from renewable biomass sources, are at the forefront of this research.[1] These compounds offer a rich platform for creating polymers with unique thermal, mechanical, and biological properties.[2] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential of bis-(5-methyl-furan-2-yl)-methanone as a monomer for creating new polymers. While direct polymerization of this specific monomer is not yet extensively documented, this guide will draw upon established principles of furan chemistry and polymer science to provide robust protocols and a strong theoretical framework for its application. Furan-containing compounds are of particular interest to the pharmaceutical industry due to their diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[3][4]

Monomer Profile: this compound

Before delving into polymerization, a thorough understanding of the monomer is crucial.

PropertyValueSource
CAS Number 21432-51-9[5]
Molecular Formula C11H10O3[5]
Molecular Weight 190.20 g/mol [5]
Structure

Caption: Chemical structure of this compound.

The ketone linkage between the two furan rings provides a degree of rigidity, while the methyl groups can influence solubility and thermal properties. The furan rings themselves are key to its reactivity and potential applications.

Proposed Synthesis of this compound

While commercial sources for this compound exist, a reliable laboratory-scale synthesis is essential for research and development. Drawing inspiration from related furan syntheses, a potential route could involve the palladium-catalyzed cycloisomerization of an appropriate allenyl ketone precursor.[6]

Hypothetical Synthetic Workflow

Precursor Allenyl Ketone Precursor Reaction Dehydrogenative Carbonylation Precursor->Reaction Catalyst PdCl2(MeCN)2 Catalyst in Acetonitrile Catalyst->Reaction CO_atm Carbon Monoxide Atmosphere CO_atm->Reaction Purification Column Chromatography Reaction->Purification Monomer This compound Purification->Monomer

Caption: Proposed synthetic workflow for this compound.

Polymerization Strategies: A Gateway to Novel Materials

The furan rings in this compound offer several avenues for polymerization. The choice of strategy will dictate the final polymer architecture and properties.

Diels-Alder Polymerization: Creating Thermally Reversible Networks

The furan moiety can act as a diene in Diels-Alder reactions, allowing for the formation of thermally reversible cross-linked polymers.[7] This "self-healing" property is highly desirable in advanced materials and drug delivery systems.

  • Reactant Preparation: Dissolve equimolar amounts of this compound and a suitable bismaleimide crosslinker in a minimal amount of an appropriate solvent (e.g., anhydrous toluene or dioxane).

  • Reaction Setup: Combine the solutions in a sealed reaction vessel equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

  • Polymerization: Heat the reaction mixture at a temperature sufficient to promote the Diels-Alder reaction (typically 80-120°C). Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of characteristic maleimide peaks.

  • Isolation: Once the reaction reaches completion (or equilibrium), cool the mixture to room temperature. The polymer may precipitate out of solution. If not, precipitate the polymer by adding a non-solvent (e.g., methanol or hexane).

  • Purification and Drying: Wash the precipitated polymer several times with the non-solvent to remove unreacted monomers and oligomers. Dry the polymer under vacuum at a moderate temperature (e.g., 40-60°C) to a constant weight.

Ring-Opening Polymerization: A Pathway to Linear Polymers

Under certain catalytic conditions, the furan ring can undergo ring-opening polymerization. This approach can yield linear polymers with unique backbone structures.

Monomer This compound Reaction Ring-Opening Polymerization Monomer->Reaction Catalyst Lewis Acid Catalyst (e.g., BF3·OEt2) Catalyst->Reaction Solvent Anhydrous Solvent (e.g., Dichloromethane) Solvent->Reaction Termination Quenching Agent (e.g., Methanol) Reaction->Termination Purification Precipitation and Washing Termination->Purification Polymer Linear Furan-Based Polymer Purification->Polymer

Caption: Proposed workflow for ring-opening polymerization.

Polycondensation: Leveraging Functional Group Reactivity

While this compound itself lacks traditional functional groups for polycondensation (like hydroxyl or carboxyl groups), it can be chemically modified. For instance, the methyl groups could be functionalized to hydroxymethyl groups, creating a diol analogous to 2,5-bis(hydroxymethyl)furan (BHMF), a well-studied monomer in polyester and polyurethane synthesis.[7]

Characterization of Novel Furan-Based Polymers

A comprehensive characterization is essential to understand the structure-property relationships of the newly synthesized polymers.

TechniquePurposeExpected Insights
FTIR Spectroscopy Functional group analysisConfirmation of polymerization through the appearance of new bonds and disappearance of monomer-specific peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidationDetailed information on the polymer's chemical structure, tacticity, and monomer conversion.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight determinationDetermination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
Differential Scanning Calorimetry (DSC) Thermal transitionsMeasurement of glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
Thermogravimetric Analysis (TGA) Thermal stabilityEvaluation of the polymer's degradation temperature and thermal stability.

Potential Applications in Drug Development

The unique properties of furan-based polymers make them attractive candidates for various applications in drug development.

  • Drug Delivery: The tunable degradability and potential for functionalization make these polymers suitable for creating controlled-release drug delivery systems.

  • Biomaterials: Their biocompatibility and mechanical properties could be exploited in tissue engineering scaffolds and medical implants.

  • Specialty Coatings: Furan-based resins are known for their chemical resistance, making them suitable for coating medical devices.[1]

  • Antimicrobial Surfaces: The inherent antimicrobial activity of some furan derivatives could be translated into polymers that resist biofilm formation.[3]

Conclusion and Future Outlook

This compound represents a promising, yet underexplored, monomer for the development of novel furan-based polymers. The protocols and strategies outlined in this document, based on the established chemistry of analogous furan compounds, provide a solid foundation for researchers to begin exploring its potential. The resulting polymers, with their potential for thermal reversibility, unique backbone structures, and inherent biological activity, could pave the way for significant advancements in drug development and materials science. Further research should focus on optimizing the synthesis of the monomer, fine-tuning polymerization conditions, and conducting thorough biocompatibility and degradation studies to fully realize its potential.

References

  • Hashmi, A. S. K., et al. (n.d.). Bis[5-(4-methoxybenzyl)furan-3-yl]methanone. National Center for Biotechnology Information. Available at: [Link]

  • Jin, X., et al. (2024). Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. Polymer Chemistry. Available at: [Link]

  • Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Available at: [Link]

  • Li, H., et al. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)
  • Thiyagarajan, S., et al. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Santonocito, O. S., et al. (2023). Fully bio-based furan/maleic anhydride epoxy resin with enhanced adhesive properties.
  • Unknown Author. (n.d.).
  • Unknown Author. (2023). Biobased 2,5-Bis(hydroxymethyl)furan as a Versatile Building Block for Sustainable Polymeric Materials. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, T., et al. (2021). Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. Frontiers in Bioengineering and Biotechnology.
  • Chen, Y.-C., et al. (2024). Synthesis and Characterization of Furan-Based Methacrylate Oligomers Containing the Imine Functional Group for Stereolithography. ACS Omega. Available at: [Link]

  • Unknown Author. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.
  • Unknown Author. (2024). Exploring the versatility of novel furan-based α,ω-diene carbonate monomers: synthesis, (co-)polymerization, and comparative study. Green Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.
  • Unknown Author. (n.d.). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro.
  • Gandini, A., & Belgacem, M. N. (n.d.). Materials from renewable resources based on furan monomers and furan chemistry: work in progress. CORE.
  • Unknown Author. (n.d.). Furan Derivatives: Plant-Based Monomers for Sustainable Polymers.
  • PubChem. (n.d.). (S)-5-methylfuran-2(5H)-one. Available at: [Link]

  • PubChem. (n.d.). (5-Ethylfuran-2-yl)-(2-methylphenyl)methanone. Available at: [Link]

  • PubChem. (n.d.). 2,5-Bis(aminomethyl)furan. Available at: [Link]

Sources

Application Notes & Protocols: The Emerging Potential of Bis-(5-methyl-furan-2-yl)-methanone in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Preamble: Unveiling a Novel Scaffold

The furan nucleus is a cornerstone in medicinal chemistry, gracing the structures of numerous clinically approved drugs and pharmacologically active compounds.[1][2][3][4] Its unique electronic and steric properties often enhance biological activity, improve pharmacokinetic profiles, and allow for diverse molecular interactions.[2][4] While many furan derivatives have been extensively studied, Bis-(5-methyl-furan-2-yl)-methanone represents a relatively unexplored scaffold. This document provides a comprehensive guide to its potential applications in medicinal chemistry, grounded in the established activities of related furan-containing molecules. We will explore its synthesis, postulate its biological potential, and provide detailed protocols for its evaluation as a therapeutic agent.

Synthetic Strategy: Accessing the this compound Scaffold

A plausible and efficient synthesis of this compound can be envisioned through a Friedel-Crafts acylation reaction. This well-established method is a cornerstone of aromatic chemistry and can be adapted for furan derivatives.

Proposed Synthetic Route

The synthesis would involve the reaction of 2-methylfuran with a suitable acylating agent, such as phosgene or a phosgene equivalent like triphosgene or carbonyldiimidazole, in the presence of a Lewis acid catalyst.

Synthesis_of_this compound 2-methylfuran_1 2-Methylfuran Intermediate Acylfuranium Ion Intermediate 2-methylfuran_1->Intermediate 1. Acylation 2-methylfuran_2 2-Methylfuran Product This compound 2-methylfuran_2->Product Acylating_Agent Phosgene or equivalent (e.g., Triphosgene) Acylating_Agent->Intermediate Lewis_Acid Lewis Acid (e.g., AlCl3, BF3·OEt2) Lewis_Acid->Intermediate Intermediate->Product 2. Nucleophilic Attack

Caption: Proposed Friedel-Crafts acylation for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • 2-Methylfuran

  • Triphosgene (as a safer alternative to phosgene)

  • Anhydrous Aluminum Chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM (100 mL) and 2-methylfuran (2.0 equivalents). Cool the mixture to 0 °C in an ice bath.

  • Addition of Lewis Acid: Carefully add anhydrous AlCl₃ (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Addition of Acylating Agent: Dissolve triphosgene (0.4 equivalents) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Postulated Biological Activities and Screening Protocols

Based on the extensive literature on furan derivatives, this compound is a promising candidate for several biological activities. The bis-furanone structure, in particular, has shown potential as an anticancer agent.[5] Additionally, furan-containing compounds are known for their broad-spectrum antimicrobial and anti-inflammatory properties.[2][6][7]

Anticancer Activity

Rationale: Bis-2(5H)-furanone derivatives have demonstrated significant inhibitory activity against cancer cell lines, with mechanisms including cell cycle arrest and DNA interaction.[5] The structural similarity of this compound suggests it may also possess antiproliferative properties.

Screening Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Materials:

  • Human cancer cell lines (e.g., HeLa, HepG2, MCF-7) and a normal cell line (e.g., HaCaT) for toxicity comparison.

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO).

  • 96-well plates.

  • Plate reader (570 nm).

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.

Data Presentation:

CompoundCell LineIC₅₀ (µM)
This compoundHeLaTBD
This compoundHepG2TBD
This compoundMCF-7TBD
This compoundHaCaTTBD
Doxorubicin (Positive Control)HeLaKnown

TBD: To Be Determined

Antibacterial Activity

Rationale: Furan derivatives are known to be active against both Gram-positive and Gram-negative bacteria.[1][2] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell membrane.

Screening Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Mueller-Hinton Broth (MHB).

  • This compound stock solution.

  • 96-well microtiter plates.

  • Bacterial inoculum standardized to 0.5 McFarland.

  • Resazurin solution (optional, for viability indication).

Procedure:

  • Preparation of Dilutions: Prepare serial twofold dilutions of the compound in MHB in a 96-well plate.

  • Inoculation: Add a standardized bacterial suspension to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity

Rationale: Many furan-containing compounds exhibit anti-inflammatory properties, often by inhibiting key inflammatory mediators like cyclooxygenase (COX) enzymes.[2]

Screening Protocol: COX Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations.

  • Arachidonic acid (substrate).

  • Colorimetric or fluorometric detection kit for prostaglandin E₂ (PGE₂).

  • This compound.

  • Celecoxib (selective COX-2 inhibitor) and Indomethacin (non-selective COX inhibitor) as positive controls.

Procedure:

  • Enzyme Incubation: Incubate the COX-1 or COX-2 enzyme with the test compound or control at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined time.

  • PGE₂ Quantification: Measure the amount of PGE₂ produced using an ELISA or other appropriate detection method.

  • Data Analysis: Calculate the percentage of COX inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

Potential Mechanism of Action: A Hypothetical Pathway

Should this compound exhibit significant anticancer activity, a plausible mechanism of action could involve the induction of apoptosis through the intrinsic pathway, potentially triggered by DNA damage or cellular stress.

Apoptosis_Pathway Compound This compound Cellular_Stress Cellular Stress / DNA Damage Compound->Cellular_Stress p53 p53 Activation Cellular_Stress->p53 Bax Bax Upregulation p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by this compound.

Concluding Remarks and Future Directions

This compound presents a novel and synthetically accessible scaffold for medicinal chemistry exploration. The protocols outlined in these application notes provide a robust framework for its initial biological evaluation. Based on the rich pharmacology of related furan derivatives, this compound warrants investigation as a potential anticancer, antibacterial, and anti-inflammatory agent. Future work should focus on the synthesis of a library of analogs to establish structure-activity relationships (SAR) and optimize the therapeutic potential of this promising chemical entity.

References

  • MySkinRecipes. (n.d.). (5-Bromofuran-2-yl)(pyrrolidin-1-yl)methanone. Retrieved from [Link]

  • PubMed. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Retrieved from [Link]

  • MDPI. (2024). Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Retrieved from [Link]

  • BioScience Academic Publishing. (2025). Furan Derivatives and Their Role in Pharmaceuticals. Retrieved from [Link]

  • Nature. (2021). Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. Retrieved from [Link]

  • BioResources. (2018). Methods in the synthesis and conversion of 2,5-Bis-(hydroxylmethyl)furan from bio-derived 5-hydroxymethylfurfural and its great potential in polymerization. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2024). A comprehensive review on furan and its derivatives. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. Retrieved from [Link]

  • Frontiers. (2021). Improved Bio-Synthesis of 2,5-bis(hydroxymethyl)furan by Burkholderia contaminans NJPI-15 With Co-substrate. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Retrieved from [Link]

  • ResearchGate. (2019). Selective Conversion of 2-Methylfuran to 1,4-Pentanediol Catalyzed by Bimetallic Ni-Sn Alloy. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Selective synthesis of 2,5-bis(aminomethyl)furan via enhancing the catalytic dehydration–hydrogenation of 2,5-diformylfuran dioxime. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Identification of Bis(methylsulfanyl)methane and Furan-2(5H)-one as Volatile Marker Compounds for the Differentiation of the White Truffle Species Tuber magnatum and Tuber borchii. Retrieved from [Link]

  • International Journal of Advanced Biological and Biomedical Research. (2024). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]

  • ResearchGate. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Synthesis and biological evaluation of new 2,5-dimethylthiophene/furan based N-acetyl pyrazolines as selective topoisomerase II inhibitors. Retrieved from [Link]

  • PubMed. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone, a Valuable Chemical Intermediate, In a Dichloromethane Extract of Helleborus lividus subsp: C orsicus Leaves from Corsica. Retrieved from [Link]

Sources

"Bis-(5-methyl-furan-2-yl)-methanone" derivatives with biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology. It details the synthesis, biological characterization, and mechanistic evaluation of Bis-(5-methyl-furan-2-yl)-methanone , a symmetric bis-heterocyclic ketone scaffold with emerging potential in antimicrobial and anticancer drug discovery.[1]

Introduction & Therapeutic Rationale

This compound (CAS: 21432-51-9) represents a specific class of symmetric diaryl ketones.[1] Unlike simple furan derivatives, the "bis-furan" motif linked by a carbonyl bridge creates a rigid, conjugated system capable of interacting with biological macromolecules via hydrogen bonding (carbonyl acceptor) and


-

stacking (furan rings).[1]

Key Pharmacological Drivers:

  • DNA Binding Potential: Symmetric bis-heterocycles are known to act as DNA minor groove binders or intercalators, disrupting replication in rapidly dividing cells (cancer/bacteria) [1, 2].[1]

  • Oxidative Stress Induction: Furan moieties can undergo metabolic activation to form reactive enals, depleting cellular glutathione and inducing apoptosis via the ROS (Reactive Oxygen Species) pathway [3].[1]

  • Tubulin Interaction: Analogous benzofuran derivatives have demonstrated potent inhibition of tubulin polymerization, arresting cells in the G2/M phase [4].[1]

Synthesis Application Note: Friedel-Crafts Acylation

Objective: To synthesize high-purity this compound for biological assays.

Reaction Principle

The synthesis utilizes a Friedel-Crafts acylation strategy.[1] The electron-rich 2-methylfuran undergoes electrophilic aromatic substitution at the vacant C5 position when treated with a carbonyl source (e.g., phosgene equivalents or 5-methyl-2-furoyl chloride) in the presence of a Lewis acid.[1]

Experimental Workflow

Reagents:

  • 2-Methylfuran (Starting Material)[1][2]

  • 5-Methyl-2-furoyl chloride (Acylating Agent)[1]

  • Aluminum Chloride (

    
    ) or Tin(IV) Chloride (
    
    
    
    ) (Catalyst)[1]
  • Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 5-methyl-2-furoyl chloride (10 mmol) in anhydrous DCM (50 mL).

  • Catalyst Addition: Cool the solution to 0°C in an ice bath. Slowly add

    
      (12 mmol) portion-wise over 15 minutes. Caution: Exothermic reaction.
    
  • Substrate Addition: Add 2-methylfuran (10 mmol) dropwise. The solution will darken, indicating complex formation.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 8:2).

  • Quenching: Pour the reaction mixture onto crushed ice/HCl (100 mL, 1M). Extract with DCM (

    
     mL).[1]
    
  • Purification: Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    , filter, and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water to yield off-white crystals.[1]

Yield Expectation: 65–75% | Purity: >98% (HPLC)

Biological Protocol A: Antimicrobial Susceptibility Testing (MIC)

Rationale: Furan derivatives frequently exhibit broad-spectrum antimicrobial activity by targeting bacterial cell walls or DNA gyrase [5].[1]

Materials
  • Test Compound: this compound (dissolved in DMSO, stock 10 mg/mL).

  • Bacterial Strains: Staphylococcus aureus (ATCC 25923), Escherichia coli (ATCC 25922).[1]

  • Media: Mueller-Hinton Broth (MHB).[1]

  • Detection: Resazurin dye (Alamar Blue) for cell viability.

Protocol Steps
  • Inoculum Preparation: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.[1]
    
  • Plate Setup: Use a 96-well flat-bottom plate. Add 100 µL of MHB to columns 2–12.

  • Compound Dilution: Add 200 µL of compound stock (1000 µg/mL) to column 1. Perform serial 2-fold dilutions from column 1 to 10. Column 11 is Growth Control (Bacteria + DMSO); Column 12 is Sterility Control (Media only).[1]

  • Inoculation: Add 100 µL of diluted bacterial suspension to wells 1–11. Final volume: 200 µL.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Add 20 µL Resazurin (0.01%) to all wells. Incubate for 2 hours.

    • Blue: No growth (Inhibition).[1]

    • Pink: Growth (Metabolic reduction of dye).[1]

  • Determination: The MIC is the lowest concentration preventing the color change from blue to pink.[1]

Data Template:

CompoundStrainMIC (µg/mL)Activity Level
This compoundS. aureus12.5 - 25.0Moderate
This compoundE. coli50.0 - 100.0Low
Ciprofloxacin (Control)S. aureus0.5High

Biological Protocol B: In Vitro Cytotoxicity (MTT Assay)

Rationale: Bis-furan ketones are investigated for anticancer properties, specifically against solid tumors (e.g., HeLa, MCF-7) [2, 4].[1]

Protocol Steps
  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Treat cells with the test compound at graded concentrations (0.1 – 100 µM) for 48 hours. Include a DMSO vehicle control (0.1% v/v).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Remove media carefully.[1] Add 150 µL DMSO to dissolve purple formazan crystals.[1]

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

Mechanistic Insight & Visualization

The biological activity of this compound is hypothesized to follow a dual-pathway mechanism involving DNA interaction and oxidative stress.[1]

Pathway Diagram (DOT)[1]

MechanismOfAction Compound This compound CellEntry Cellular Uptake (Passive Diffusion) Compound->CellEntry Nucleus Nuclear Translocation CellEntry->Nucleus Metabolism CYP450 Metabolism (Furan Ring Opening) CellEntry->Metabolism DNABinding DNA Minor Groove Binding (Intercalation) Nucleus->DNABinding ReplicationBlock Replication Fork Stalling DNABinding->ReplicationBlock G2MArrest Cell Cycle Arrest (G2/M Phase) ReplicationBlock->G2MArrest Apoptosis Apoptosis (Cell Death) G2MArrest->Apoptosis ReactiveEnal Reactive Enal Formation (Michael Acceptor) Metabolism->ReactiveEnal GSHDepletion GSH Depletion ReactiveEnal->GSHDepletion ROS ROS Accumulation GSHDepletion->ROS ROS->Apoptosis

Caption: Dual mechanism of action for bis-furan ketones: Direct DNA intercalation leading to cell cycle arrest and metabolic activation causing oxidative stress-mediated apoptosis.[1]

References

  • Perveen, S., et al. (2023).[1] "A Review on Biological and Medicinal Significance of Furan." AlQalam Journal of Medical and Applied Sciences. Link

  • Zhang, L., et al. (2018).[1][3] "Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies." Chemical Biology & Drug Design. Link

  • Eom, K., et al. (2020).[1] "Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives." Journal of Inflammation Research.[1] Link

  • Kamal, A., et al. (2011).[1] "Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review." MDPI Molecules. Link[1]

  • Kirilmis, C., et al. (2008).[1] "Synthesis and antimicrobial activity of some novel derivatives of benzofuran." European Journal of Medicinal Chemistry. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Bis-(5-methyl-furan-2-yl)-methanone

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEM-SYN-8821 Subject: Mild Catalytic Protocols for Sensitive Furan Ketones Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The Furan Sensitivity Paradox

You are likely encountering a specific bottleneck: Polymerization .

The synthesis of Bis-(5-methyl-furan-2-yl)-methanone involves coupling two electron-rich furan rings via a carbonyl bridge. While 2-methylfuran is highly nucleophilic (good for reaction), it is notoriously acid-sensitive. Traditional Friedel-Crafts catalysts (like


 or 

) are too harsh, causing the furan ring to open and polymerize into a black tar before the ketone can form.

This guide provides a validated protocol using Indium(III) Triflate —a "water-tolerant" Lewis acid that activates the acyl donor without destroying the furan nucleophile.

Catalyst Selection Matrix

We have benchmarked three catalytic systems for this synthesis. Use this table to select the best fit for your lab's capabilities.

Catalyst SystemClassificationYield Potential"Mildness" ScoreKey AdvantageKey Risk
Indium(III) Triflate

Recommended High (85%+)9/10Recyclable; water-tolerant; no dry box needed.Cost of catalyst is higher than

.
Iodine (

)
AlternativeModerate (60-75%)8/10Metal-free; very cheap.Harder to separate iodine traces from product; variable kinetics.
Zeolite (H-Beta/ZSM-5) HeterogeneousVariable10/10Easy filtration; no workup extraction needed.Pore diffusion limits reaction rate for bulky bis-furan products.
Aluminum Chloride (

)
Legacy (Avoid) Low (<30%)1/10Cheap.High risk of polymerization (black tar).

Recommended Protocol: The Indium(III) Triflate Route

This protocol utilizes the Friedel-Crafts Acylation of 2-methylfuran with 5-methyl-2-furoyl chloride.

Reaction Scheme & Logic

The reaction relies on the high regioselectivity of the furan ring. The methyl group at position 2 directs the electrophilic attack to position 5, ensuring the symmetric 2,5-substitution pattern.

ReactionPathway Start Precursors: 2-Methylfuran + 5-Methyl-2-furoyl chloride Inter Intermediate: Acylium Ion Complex Start->Inter Activation Cat Catalyst: In(OTf)3 (1-5 mol%) Cat->Inter Stabilizes Product Product: This compound Inter->Product Electrophilic Subst. Side Side Reaction: Polymerization (Tar) Inter->Side If Acid Too Strong

Figure 1: Reaction pathway highlighting the critical role of the mild catalyst in preventing polymerization.

Step-by-Step Methodology

Reagents:

  • Substrate: 2-Methylfuran (1.0 equiv)

  • Acylating Agent: 5-Methyl-2-furoyl chloride (1.05 equiv)

  • Catalyst:

    
     (0.01 – 0.05 equiv / 1-5 mol%)
    
  • Solvent: Nitromethane (

    
    ) or Dichloromethane (DCM). Note: Nitromethane often accelerates 
    
    
    
    reactions via the "salt effect," but DCM is safer.

Procedure:

  • Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve

    
     (5 mol%) in dry DCM.
    
  • Acyl Donor Addition: Add 5-methyl-2-furoyl chloride (1.05 equiv) to the catalyst mixture. Stir for 10 minutes at room temperature.

    • Why? This pre-forms the acylium-indium complex without exposing the sensitive furan to free acid chloride for too long.

  • Controlled Addition (Critical): Cool the mixture to 0°C. Add 2-methylfuran (1.0 equiv) dropwise over 20 minutes.

    • Troubleshooting Tip: Do not dump the furan in all at once. The exotherm can trigger polymerization.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 9:1).

    • Observation: The solution should darken slightly (orange/brown) but should not turn into a viscous black sludge.

  • Quench: Quench with saturated

    
     solution.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel).

Troubleshooting Guide & FAQs

Visual Logic Tree for Troubleshooting

Troubleshooting Problem Issue Encountered Tar Black Tar / Sludge Problem->Tar LowYield Low Yield (<40%) Problem->LowYield NoRxn No Reaction Problem->NoRxn Sol1 Cause: Acid too strong Fix: Switch to In(OTf)3 or Zeolite Tar->Sol1 Sol2 Cause: Temp too high Fix: Keep at 0°C during addition Tar->Sol2 Sol3 Cause: Moisture Fix: Dry solvent (Karl Fischer <50ppm) LowYield->Sol3 Sol4 Cause: Catalyst Deactivation Fix: Increase loading to 10 mol% NoRxn->Sol4

Figure 2: Diagnostic workflow for common synthesis failures.

Frequently Asked Questions

Q: Why did my reaction turn into a solid black mass? A: This is "furan resinification." It happens when the Lewis Acid is too strong (like


) or the temperature is too high. The acid attacks the furan double bond, initiating a chain polymerization.
  • Fix: Switch to Indium(III) Triflate or Iodine . Ensure the reaction is cooled to 0°C during the addition of the furan.

Q: Can I use Acetone and condense it with Furfural instead? A: No. That reaction yields 1,5-bis(5-methylfuran-2-yl)penta-1,4-dien-3-one (a dienone with alkene linkers), not the methanone (ketone bridge). For the methanone, you must use an acylation strategy (Furoyl chloride + Furan).

Q: My yield is low (30%). How do I improve it? A: Check your solvent dryness. While


 is water-tolerant, the acyl chloride  reagent is not. If your solvent is wet, the acyl chloride hydrolyzes to the carboxylic acid, which is unreactive under these mild conditions.
  • Fix: Distill DCM over

    
     or use molecular sieves.
    

Q: Can I recycle the Indium catalyst? A: Yes. After the aqueous workup, the Indium catalyst remains in the aqueous phase. You can evaporate the water carefully to recover the catalyst, though fresh catalyst is recommended for GMP/high-purity applications.

References

  • Frost, C. G., et al. (2000). "Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics." Sciforum. (Demonstrates the efficacy of In(OTf)3 for sensitive aromatics like furan).

  • Pace, D. P., et al. (2021).[1] "Iodine-Catalyzed Synthesis of Substituted Furans and Pyrans: Reaction Scope and Mechanistic Insights." The Journal of Organic Chemistry. (Validates Iodine as a mild alternative catalyst).

  • Corma, A., et al. (2025).[2] "Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts." ShareOK. (Provides heterogeneous catalytic options for green synthesis).

  • BenchChem Application Note. (2025). "Synthesis of (5-Octylfuran-2-YL)methanol via Friedel-Crafts Acylation." (General protocol for furan acylation handling).

Sources

"Bis-(5-methyl-furan-2-yl)-methanone" purification challenges

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis-(5-methyl-furan-2-yl)-methanone Purification

Topic: Troubleshooting Purification & Stability of this compound Target Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Format: Interactive Technical Guide (Q&A Style)

Introduction: The "Furan Trap"

You are likely here because your reaction mixture turned black, your column chromatography resulted in a stuck brown band, or your product is oiling out during crystallization.

This compound is a deceptively simple molecule. While the 5-methyl groups block the alpha-positions (preventing some polymerization pathways), the furan rings remain highly electron-rich and acid-sensitive. The central ketone bridge provides some conjugation, but it also acts as a Lewis base, forming tight complexes with aluminum or boron catalysts that are difficult to break without destroying the ring.

This guide addresses the specific failure points in the synthesis and purification of this molecule, moving beyond standard protocols to "field-proven" techniques.

Module 1: The Quench (Preventing "Black Tar" Formation)

Q: My reaction (Friedel-Crafts) worked by TLC, but the moment I added water/acid for workup, the mixture turned into a black tar. What happened?

A: You likely experienced acid-catalyzed ring opening polymerization . In a typical Friedel-Crafts acylation using Lewis acids (e.g., AlCl3, BF3), the carbonyl oxygen of your product forms a strong complex with the metal. To isolate the product, you must hydrolyze this complex.

  • The Error: Using strong acid (HCl) or allowing the exotherm to spike during quenching. The high local concentration of protons attacks the furan ring (usually at the C3/C4 position), leading to ring opening and rapid polymerization (the "black tar").

The Solution: The "Soft Hydrolysis" Protocol Do not use 1M HCl immediately. Instead, use a sequestering agent to strip the metal ion gently.

Step-by-Step Protocol:

  • Cool: Chill the reaction mixture to 0°C.

  • Dilute: Add a non-protic solvent (DCM or Et2O) to dilute the "slurry."

  • Sequester: Add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) dropwise.

    • Mechanism:[1][2][3][4][5][6][7] Tartrate binds Al3+ more strongly than the ketone oxygen, releasing your product without lowering the pH into the danger zone (pH < 2).

  • Agitate: Vigorously stir for 1-2 hours. The layers should separate cleanly without the "rag" layer common in AlCl3 workups.

Module 2: Chromatography Challenges

Q: I’m trying to purify the crude oil on silica gel. The product streaks, and the column turns dark brown/purple. My yield is dropping. Why?

A: Standard Silica Gel 60 is slightly acidic (pH 6.5–7.0 in suspension, but surface acidity can be higher). This is sufficient to degrade electron-rich bis-furans during the time-scale of a column run.

The Solution: Buffer Your Stationary Phase You must neutralize the active sites on the silica or switch phases.

Option A: Triethylamine (TEA) Passivation (Recommended)

  • Prepare your eluent (e.g., Hexane/Ethyl Acetate).

  • Add 1% Triethylamine (TEA) to the solvent system.

  • Flush the column with this "basic" solvent before loading your sample.

  • Run the column with 0.5% TEA in the eluent.

    • Result: The TEA protects the furan rings from surface silanols.

Option B: Neutral Alumina Switch to Neutral Alumina (Brockmann Activity III) . Alumina is far less likely to induce ring-opening polymerization than silica.

Visualization of the Workflow:

Purification_Workflow Rxn Reaction Mixture (AlCl3 Complex) Quench Quench Method? Rxn->Quench HCl Dilute HCl (RISK: Polymerization) Quench->HCl Avoid Rochelle Rochelle's Salt (Safe: pH Neutral) Quench->Rochelle Recommended Extract Extraction (DCM) HCl->Extract Rochelle->Extract Purify Purification Method? Extract->Purify Silica Std. Silica Gel (RISK: Decomposition) Purify->Silica Avoid Buffered TEA-Buffered Silica OR Neutral Alumina Purify->Buffered Recommended Product Pure Bis-Furan Ketone Buffered->Product

Caption: Decision tree for minimizing acid-contact during workup and purification.

Module 3: Crystallization & "Oiling Out"

Q: The literature suggests this compound is a solid, but I keep getting a sticky yellow oil. How do I induce crystallization?

A: "Oiling out" occurs when the melting point is depressed by impurities (often oligomers from the synthesis) or when the compound is too soluble in the hot solvent. Bis-furans are often "greasy" due to the methyl groups and aromatic rings.

The Solution: The "Cloud Point" Method Avoid single-solvent recrystallization. Use a binary system.

ParameterRecommendationReason
Solvent A (Good Solvent) Ethanol or Isopropanol Dissolves the ketone; protic nature helps form crystals.
Solvent B (Anti-Solvent) Water or Hexane Forces precipitation.
Temperature -20°C (Freezer) Low temperature is critical. Furan ketones often have low MPs (30–50°C).

Protocol:

  • Dissolve the oil in the minimum amount of warm Ethanol (approx 40°C).

  • Add Water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1 drop of Ethanol to clear the solution.

  • Seed it: Scratch the glass with a spatula or add a seed crystal if available.

  • Place in the freezer (-20°C) overnight. Do not disturb.

Module 4: Storage & Stability

Q: My white crystals turned yellow after a week on the bench. Is it ruined?

A: It is likely photo-oxidation . Furan rings are singlet oxygen sensitizers. Exposure to ambient light and oxygen creates endoperoxides, which degrade into yellow/brown ring-opened diketones.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Amber glass vial (UV protection).

  • Temperature: < 4°C (Refrigerator).

  • Recovery: If yellowing is mild, wash the solid with cold pentane. The colored oxidation products are usually more soluble in pentane than the crystalline bis-ketone.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Keegstra, M. A. "Friedel-Crafts Acylation of Furan and Thiophene Derivatives." Tetrahedron, 1992 , 48(13), 2681-2690.

  • Lipshutz, B. H. "Chemoselective Hydrolysis of Aluminum Chelates." Chem. Rev., 1986, 86(5).
  • PubChem Compound Summary. "Bis(5-methylfuran-2-yl)methanone - Structure & Safety."

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Bis-(5-methyl-furan-2-yl)-methanone Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a versatile heterocyclic moiety that forms the backbone of numerous pharmacologically active compounds. Its presence can significantly influence a molecule's steric and electronic properties, often enhancing metabolic stability, receptor binding affinity, and overall bioavailability.[1] Furan derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. The subject of this guide, "Bis-(5-methyl-furan-2-yl)-methanone," presents a symmetrical structure with two furan rings linked by a ketone bridge, a scaffold that offers multiple avenues for structural modification to modulate its biological effects. Slight alterations in the substitution pattern on the furan rings can lead to noticeable changes in biological activity.[1]

Comparative Biological Activities: A Synthesized Perspective

Based on the available literature for structurally similar compounds, we can infer the potential biological activities of "this compound" and its analogs across several key therapeutic areas.

Anticancer Activity

The furan nucleus is a recognized pharmacophore in the design of novel anticancer agents.[2] Compounds containing furan rings have been shown to exert cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[2]

Structure-Activity Relationship Insights:

Studies on related benzofuran derivatives reveal that the position and nature of substituents on the heterocyclic ring are critical for anticancer potency. For instance, a methoxy group at the C-6 position of a benzo[b]furan ring was found to yield the most active compound in a series of tubulin polymerization inhibitors.[3] Shifting this group to other positions resulted in a decrease in potency.[3] Furthermore, the introduction of a methyl group at the C-3 position has been shown to significantly increase antiproliferative activity.[4]

For bis-2(5H)-furanone derivatives, which share the bis-furanone core, significant inhibitory activity has been observed. For example, a novel bis-2(5H)-furanone derivative containing a benzidine core exhibited an IC50 value of 12.1 μM against C6 glioma cells.[5] Mechanistic studies indicated that this compound induces cell cycle arrest at the S-phase and interacts with DNA.[5]

Hypothetical Analog Comparison:

Based on these findings, we can propose a hypothetical comparison of the anticancer activity of "this compound" analogs:

AnalogProposed ModificationExpected Impact on Anticancer ActivityRationale
Analog A Replacement of methyl groups with electron-withdrawing groups (e.g., -NO2, -Cl)Potential increase in activityElectron-withdrawing groups can enhance the electrophilicity of the furan ring, potentially leading to increased interaction with biological nucleophiles in cancer cells.
Analog B Replacement of methyl groups with bulkier alkyl or aryl groupsVariable; potentially increased selectivityBulkier groups can influence binding to specific protein targets, potentially leading to enhanced selectivity for certain cancer cell lines.
Analog C Modification of the ketone bridge to an oxime or hydrazonePotential for altered mechanism of action and increased activityIntroduction of nitrogen-containing functional groups can lead to new hydrogen bonding interactions and potentially different biological targets.
Analog D Introduction of hydroxyl or methoxy groups on the furan ringPotential increase in activityAs seen in related benzofurans, hydroxyl and methoxy groups can enhance activity, possibly by participating in hydrogen bonding with target enzymes.[3]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.

Principle:

Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the "this compound" analogs in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

Antimicrobial Activity

Furan derivatives have a long history of use as antimicrobial agents.[6] The antimicrobial properties of these compounds are often attributed to their ability to interfere with microbial growth and biofilm formation.[7]

Structure-Activity Relationship Insights:

For 2(5H)-furanone derivatives, the presence of a sulfonyl group and a terpene moiety has been shown to impart significant activity against Gram-positive bacteria, including Staphylococcus aureus.[7] In a series of benzofuran derivatives, certain compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with some showing higher efficacy than standard antibiotics.[8]

Hypothetical Analog Comparison:

AnalogProposed ModificationExpected Impact on Antimicrobial ActivityRationale
Analog E Introduction of a nitro group at the 5-position of the furan ringsSignificant increase in antibacterial activity5-Nitrofuran derivatives are a well-established class of antibacterial agents.[6]
Analog F Replacement of the ketone bridge with a thio-ketonePotential for enhanced activityThe introduction of sulfur can modulate the electronic properties and lipophilicity of the molecule, potentially improving its interaction with bacterial targets.
Analog G Introduction of halogen atoms (e.g., Br, Cl) on the furan ringPotential increase in activityHalogenation can enhance the lipophilicity of the compound, facilitating its passage through bacterial cell membranes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle:

The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: Perform a two-fold serial dilution of the "this compound" analogs in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Antioxidant Activity

The furan ring can participate in redox reactions, and some furan derivatives have been shown to possess antioxidant properties by scavenging free radicals.[9]

Structure-Activity Relationship Insights:

For 2-substituted furan derivatives, the presence of electron-donating groups, such as a hydroxyl group on a phenyl substituent, has been shown to confer good antioxidant properties.[9] In contrast, compounds with strong electron-withdrawing groups did not exhibit significant antioxidant activity.[9] The antioxidant activity of bromophenol derivatives of bis(phenyl)methanone has also been demonstrated to be effective.[10]

Hypothetical Analog Comparison:

AnalogProposed ModificationExpected Impact on Antioxidant ActivityRationale
Analog H Introduction of hydroxyl groups on the furan ringsSignificant increase in antioxidant activityPhenolic hydroxyl groups are known to be excellent hydrogen donors, which is a key mechanism for radical scavenging.[10]
Analog I Replacement of methyl groups with methoxy groupsPotential increase in activityMethoxy groups are electron-donating and can enhance the radical scavenging capacity of the molecule.

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and straightforward method for evaluating the antioxidant activity of compounds.

Principle:

DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Step-by-Step Methodology:

  • Preparation of DPPH Solution: Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, add a solution of the test compound at various concentrations to the DPPH solution. Include a control (DPPH solution with methanol) and a standard antioxidant (e.g., ascorbic acid, trolox).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, can be determined from a plot of scavenging activity against compound concentration.

Visualizing the Logic: Synthesis and Evaluation Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of "this compound" analogs.

G cluster_synthesis Synthesis of Analogs cluster_evaluation Biological Evaluation cluster_sar Structure-Activity Relationship start Starting Materials (e.g., 5-methyl-2-furoic acid) synthesis Chemical Synthesis (e.g., Friedel-Crafts acylation) start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification anticancer Anticancer Assays (MTT, Cell Cycle Analysis) purification->anticancer antimicrobial Antimicrobial Assays (MIC, MBC) purification->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) purification->antioxidant sar_analysis SAR Analysis & Lead Optimization anticancer->sar_analysis antimicrobial->sar_analysis antioxidant->sar_analysis G receptor Growth Factor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation analog Bis-furan Analog analog->kinase2 Inhibition

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion

This guide provides a comparative framework for understanding the biological activities of "this compound" analogs. By synthesizing data from related furan-containing compounds, we have established a basis for predicting how structural modifications may influence their anticancer, antimicrobial, and antioxidant properties. The provided experimental protocols offer standardized methods for validating these predictions in a laboratory setting. Further research involving the systematic synthesis and screening of a dedicated library of "this compound" analogs is warranted to fully elucidate their therapeutic potential and to refine the structure-activity relationships outlined in this guide.

References

  • Romagnoli, R., et al. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 22(18), 5045-5057.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Pharmaceuticals, 15(5), 548.
  • Wei, M. X., et al. (2018). Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies. Chemical Biology & Drug Design, 92(2), 1232-1240.
  • Datar, P. A., & Jadhav, S. A. (2013). A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). Journal of Pharmacy Research, 7(5), 443-448.
  • Kusakabe, T., et al. (2008). Bis[5-(4-methoxybenzyl)furan-3-yl]methanone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363.
  • Kayumov, A. R., et al. (2021). The Novel Chiral 2(5H)-Furanone Sulfones Possessing Terpene Moiety: Synthesis and Biological Activity. Molecules, 26(11), 3173.
  • Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Molecules, 27(8), 2568.
  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 26(10), 2958.
  • Kırılmış, C., et al. (2005).
  • Gothe, S. A., & Swain, J. (2015). Anti-oxidation properties of 2-substituted furan derivatives: A mechanistic study. Journal of Photochemistry and Photobiology B: Biology, 153, 334-342.
  • Romagnoli, R., et al. (2011).
  • Kırılmış, C., et al. (2008). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: Part 2. The synthesis and antimicrobial activity of some novel 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives. European Journal of Medicinal Chemistry, 43(2), 300-306.
  • Kırılmış, C., et al. (2005).
  • Parekh, J., & Chanda, S. (2011). Synthesis of some novel benzofuran-2-yl(4,5-dihyro-3,5-substituted diphenylpyrazol-1-yl) methanones and studies on the antiproliferative effects and reversal of multidrug resistance of human MDR1-gene transfected mouse lymphoma cells in vitro. Bioorganic & Medicinal Chemistry Letters, 21(16), 4929-4933.
  • Li, Y., et al. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4321.
  • Datar, P. A., & Jadhav, S. A. (2013). A comparative study on the antioxidant activity of methanolic extracts from different parts of Morus alba L. (Moraceae). Journal of Pharmacy Research, 7(5), 443-448.
  • El-Obeid, H. A., et al. (1985). Synthesis and antimicrobial activity of new furan derivatives. Pharmaceutical Research, 2(1), 42-43.
  • Saeid, H., et al. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 124-133.
  • Gopinath, S., et al. (2022).
  • Gulçin, İ., et al. (2010). Synthesis and antioxidant properties of diphenylmethane derivative bromophenols including a natural product. Bioorganic & Medicinal Chemistry, 18(7), 2447-2455.

Sources

Cross-validation of analytical data for "Bis-(5-methyl-furan-2-yl)-methanone"

Author: BenchChem Technical Support Team. Date: February 2026

Analytical Cross-Validation Guide: Bis-(5-methyl-furan-2-yl)-methanone

Executive Summary

This compound (Target Compound) represents a critical class of C11 oxygenates derived from the condensation of biomass-based platform chemicals (specifically 2-methylfuran and carboxylic acid derivatives or via carbonylation). Its structural integrity is pivotal for downstream applications in high-density bio-fuels and polymer precursors.

This guide provides a rigorous cross-validation framework to distinguish the Target Compound from its structural analogues—specifically the non-methylated Bis(furan-2-yl)methanone (Analog A) and the reduced Bis(5-methylfuran-2-yl)methane (Analog B). We address the analytical challenges posed by furan ring sensitivity and provide orthogonal validation protocols.

Part 1: Structural Logic & Comparative Profile

To validate the Target Compound, one must first establish the "Negative Control" profile using its closest analogues. The presence of the methyl groups at the C5 position and the carbonyl bridge are the defining features.

Table 1: Comparative Physicochemical Profile

FeatureTarget Compound Analog A (Un-methylated)Analog B (Reduced Bridge)
Structure This compoundBis(furan-2-yl)methanoneBis(5-methylfuran-2-yl)methane
Formula C₁₁H₁₀O₃C₉H₆O₃C₁₁H₁₂O₂
MW ( g/mol ) ~190.20~162.14~176.21
Key Functional Group Ketone (Conjugated) + 5-MethylKetone (Conjugated)Methylene Bridge (Non-conjugated)
Electronic Nature Electron-rich rings, withdrawn by C=OLess electron-rich than TargetElectron-rich (High oxidation risk)
Solubility Prediction Moderate (Organic solvents)ModerateHigh (Non-polar solvents)

Part 2: Spectral Validation (NMR & MS)

Objective: Confirm the presence of the 5-methyl substitution and the carbonyl bridge while ruling out over-oxidation or ring-opening.

Nuclear Magnetic Resonance (qNMR)

Rationale: NMR is the primary definitive method. The symmetry of the molecule simplifies the spectrum, making impurities obvious.

  • Solvent: DMSO-d₆ (Preferred for solubility and preventing acid-catalyzed degradation).

  • Key Diagnostic Signals (¹H NMR, 400 MHz):

    • Target vs. Analog A: Look for the disappearance of the C5 proton doublet (typically ~7.6-7.8 ppm in unsubstituted furans) and the appearance of a strong singlet (6H) at ~2.30–2.45 ppm corresponding to the methyl groups.

    • Target vs. Analog B: The methylene bridge in Analog B appears as a singlet at ~3.8–4.0 ppm. In the Target (Ketone), this signal is absent .

    • Ring Protons: The Target will show two doublets (or close multiplets) for the C3/C4 protons, shifted downfield due to the carbonyl anisotropy compared to Analog B.

Mass Spectrometry (GC-MS)

Rationale: Confirms molecular weight and fragmentation logic.

  • Molecular Ion (M+): Expect m/z 190 .

  • Fragmentation Pathway:

    • Loss of CO: A characteristic loss of 28 Da (m/z 162) confirms the ketone bridge.

    • Loss of Methyl: Loss of 15 Da (m/z 175) confirms the methyl substitution.

    • Tropylium-like ion: Furan derivatives often rearrange to form stable cyclic cations.

Part 3: Chromatographic Purity & Stability (HPLC)

Objective: Quantify purity without inducing on-column degradation. Furan derivatives are acid-sensitive; therefore, neutral pH mobile phases are strictly required.

Protocol: Reverse-Phase HPLC Validation
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase:

    • A: Water (buffered to pH 7.0 with 10mM Ammonium Acetate).

    • B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B (Isocratic hold)

    • 2-15 min: 10% → 90% B (Linear ramp)

    • 15-20 min: 90% B (Wash)

  • Detection: UV-Vis Diode Array (DAD).

    • λ Max: Monitor at 280-310 nm . The conjugation of the furan rings with the ketone bridge results in a bathochromic shift (red shift) compared to the isolated furan rings in Analog B (typically <250 nm).

Critical Control Point: If the peak exhibits "tailing" or splitting, check the pH. Acidic mobile phases (0.1% Formic Acid) can cause transient protonation of the carbonyl or ring opening, leading to artifacts.

Part 4: Visualization of Analytical Logic

The following diagram illustrates the decision tree for validating the Target Compound against its specific impurities.

AnalyticalValidation Sample Crude Sample (this compound) NMR 1H NMR (DMSO-d6) Sample->NMR MethylCheck Methyl Singlet? (~2.4 ppm) NMR->MethylCheck BridgeCheck Bridge Signal? MethylCheck->BridgeCheck Yes (6H) Result_AnalogA IMPURITY: Un-methylated Analog MethylCheck->Result_AnalogA No (C5-H present) HPLC HPLC-DAD (Neutral pH) BridgeCheck->HPLC No CH2 signal (Ketone confirmed) Result_AnalogB IMPURITY: Reduced Methane BridgeCheck->Result_AnalogB Yes (CH2 ~4.0ppm) UVCheck UV Max > 280nm? HPLC->UVCheck Result_Target VALIDATED: Target Ketone UVCheck->Result_Target Yes (Conjugated) UVCheck->Result_AnalogB No (λ < 250nm)

Caption: Orthogonal validation workflow distinguishing the target ketone from un-methylated and reduced analogues based on spectral and chromatographic properties.

Part 5: Stability & Handling (Field Insights)

As a Senior Scientist, I must highlight that oxidative stability is the primary failure mode for this compound class.

  • Storage: Unlike fully saturated ketones, the furan ring is electron-rich. Store under Argon/Nitrogen at -20°C.

  • Solution Stability: In solution (especially Chloroform or Methanol), the compound may undergo slow photo-oxidation. Always prepare fresh analytical standards or store them in amber vials.

  • Thermal Risk: Avoid GC injector temperatures >250°C. If degradation (charring) is observed, switch to HPLC. The "methanone" bridge is generally more thermally stable than the "methane" bridge, but the furan rings remain the weak link.

References

  • Lange, J. P., et al. (2012). "Furans as Versatile Platform Chemicals."[1][2][3][4][5] ChemSusChem. Link

  • Li, H., et al. (2014). "Synthesis of bis(5-methylfuran-2-yl)methane for diesel fuel precursors." Fuel. Link

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • NIST Chemistry WebBook. "Furan, 2,2'-methylenebis[5-methyl-."[6] (Analog Data for extrapolation). Link

  • Md. Imteyaz Alam, et al. (2019). "Biomass-Derived Furanic Compounds."[4][7] Frontiers in Chemistry. Link

Sources

A Comparative Analysis of Furan and 2-Methylfuran Reactivity in Acylation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the subtleties of heterocyclic chemistry is paramount for the rational design of synthetic pathways. Furan and its derivatives are key building blocks in pharmaceuticals, agrochemicals, and materials science. Among the fundamental transformations of these heterocycles, Friedel-Crafts acylation is a cornerstone for introducing functionality. This guide provides an in-depth comparison of the reactivity of 2-methylfuran and its parent compound, furan, in acylation reactions, supported by experimental data and mechanistic insights.

Executive Summary: Enhanced Reactivity of 2-Methylfuran

In electrophilic aromatic substitution reactions such as acylation, 2-methylfuran exhibits significantly higher reactivity than furan. This heightened reactivity is primarily attributed to the electronic effect of the methyl group, which activates the furan ring towards electrophilic attack. This guide will dissect the underlying principles governing this reactivity difference and provide practical, data-driven comparisons for laboratory applications.

The Decisive Role of the Methyl Group: An Electronic Perspective

The acylation of furan is a classic example of an electrophilic aromatic substitution reaction. The furan ring is π-rich, making it more reactive than benzene. Electrophilic substitution on furan preferentially occurs at the C2 and C5 positions, as the carbocation intermediate formed by attack at these positions is more stabilized by resonance compared to attack at C3 or C4.[1][2]

The introduction of a methyl group at the 2-position further enhances the nucleophilicity of the furan ring. The methyl group is an electron-donating group through an inductive effect, pushing electron density into the ring. This increased electron density makes 2-methylfuran more susceptible to attack by electrophiles, such as the acylium ion generated in Friedel-Crafts acylation.

While direct kinetic comparisons for the acylation of furan and 2-methylfuran under identical conditions are not extensively documented in a single study, data from related electrophilic reactions underscore this enhanced reactivity. For instance, the reaction rate of 2-methylfuran with hydroxyl radicals is substantially faster than that of furan, highlighting the activating nature of the methyl substituent.[3]

Regioselectivity: A Tale of Two Positions

In the case of unsubstituted furan, acylation almost exclusively occurs at the 2-position due to the superior resonance stabilization of the corresponding cationic intermediate. In 2-methylfuran, the C2 position is blocked. The electron-donating methyl group further activates the ring, particularly at the adjacent C3 and the electronically favored C5 positions. The electrophilic attack will preferentially occur at the C5 position, which is also an alpha-position analogous to the C2 position in furan, leading to the formation of 2-acyl-5-methylfurans. Experimental data consistently shows the formation of the 5-acyl product in the acylation of 2-methylfuran.[4][5][6]

Comparative Experimental Data in Acylation

The following table summarizes representative experimental data for the acylation of furan and 2-methylfuran from various studies. It is crucial to note that these reactions were performed under different conditions and are not from a head-to-head comparative study. However, they provide valuable insights into the typical conditions and achievable yields for each substrate.

SubstrateAcylating AgentCatalystSolventTemperature (°C)Yield (%)ProductReference
FuranAcetic AnhydrideZinc ChlorideAcetic AcidNot specifiedHigh2-Acetylfuran[7]
FuranAcetic AnhydrideH-beta zeoliteNitromethane7092.62-Acetylfuran
2-MethylfuranAcetic AcidHZSM-5 zeoliteNot specified160-240Varies2-Acetyl-5-methylfuran[4]
2-Methylfurann-Octanoic AnhydrideAl-MCM-41Heptane75-135Not specified (kinetic study)2-Octanoyl-5-methylfuran[6][8]

Mechanistic Overview of Friedel-Crafts Acylation

The generally accepted mechanism for the Friedel-Crafts acylation of both furan and 2-methylfuran proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex.

Acylation_Mechanism cluster_furan Acylation of Furan cluster_2mf Acylation of 2-Methylfuran Furan Furan Sigma_Furan Sigma Complex (Resonance Stabilized) Furan->Sigma_Furan Electrophilic Attack at C2 Acylium Acylium Ion (R-C=O)+ Acylium->Sigma_Furan Product_Furan 2-Acylfuran Sigma_Furan->Product_Furan -H+ TwoMF 2-Methylfuran Sigma_2MF Sigma Complex (Resonance Stabilized) TwoMF->Sigma_2MF Electrophilic Attack at C5 Acylium2 Acylium Ion (R-C=O)+ Acylium2->Sigma_2MF Product_2MF 2-Acyl-5-methylfuran Sigma_2MF->Product_2MF -H+

Caption: Generalized mechanism for the Friedel-Crafts acylation of furan and 2-methylfuran.

Experimental Protocols

Representative Protocol for the Acylation of Furan

This protocol is adapted from a procedure utilizing a solid acid catalyst.

Materials:

  • Furan

  • Acetic Anhydride

  • H-beta zeolite catalyst

  • Nitromethane (solvent)

Procedure:

  • Set up a fixed-bed reactor system.

  • Pack the reactor with the H-beta zeolite catalyst.

  • Prepare a feed solution of furan and acetic anhydride in nitromethane.

  • Pump the feed solution through the heated reactor at a controlled flow rate.

  • Maintain the reaction temperature at 70°C.

  • Collect the reactor effluent and analyze the product mixture by gas chromatography to determine conversion and selectivity.

Representative Protocol for the Acylation of 2-Methylfuran

This protocol is based on studies of 2-methylfuran acylation with carboxylic acids over a zeolite catalyst.[4]

Materials:

  • 2-Methylfuran

  • Acetic Acid

  • HZSM-5 zeolite catalyst

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and a condenser, add the HZSM-5 zeolite catalyst.

  • Add 2-methylfuran and acetic acid to the reaction vessel.

  • Heat the mixture to the desired reaction temperature (e.g., 160-240°C) with vigorous stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography.

  • Upon completion, cool the reaction mixture, filter to remove the catalyst, and purify the product by distillation or chromatography.

Causality Behind Experimental Choices

The choice of catalyst is critical in the acylation of furans. Due to the acid-sensitive nature of the furan ring, strong Lewis acids like AlCl₃ can lead to polymerization and charring, resulting in low yields.[9] Therefore, milder Lewis acids such as BF₃-etherate or solid acid catalysts like zeolites are often preferred.[9] Zeolites offer the additional advantages of being reusable and minimizing waste streams. The use of a solvent can also be beneficial in controlling the reaction temperature and preventing polymerization.

Self-Validating Systems in Protocol Design

A robust experimental design for comparing the reactivity of these two substrates would involve a parallel synthesis approach. By setting up reactions for both furan and 2-methylfuran under identical conditions (same catalyst, solvent, temperature, and molar ratios of reactants), a direct comparison of their conversion rates and yields can be obtained. The progress of each reaction should be monitored over time using a validated analytical method, such as gas chromatography with an internal standard, to generate kinetic profiles. This approach would provide a self-validating comparison of their relative reactivities.

Conclusion

References

  • Furman Chemistry 120. Comparison between Friedel-Crafts Alkylation and Acylation. Available at: [Link]

  • Chemistry Stack Exchange. Friedel-Crafts acylation of furan. Available at: [Link]

  • ShareOK. Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. Available at: [Link]

  • ResearchGate. Kinetics of the Reactions of Hydroxyl Radicals with Furan and Its Alkylated Derivatives 2-Methyl Furan and 2,5-Dimethyl Furan. Available at: [Link]

  • Quora. Why are pyrrole and furan more reactive for electrophilic substitution at the C2 and C5 positions? Available at: [Link]

  • Google Patents. CN102702143B - Method for preparing 2-acetylfuran.
  • ResearchGate. (PDF) Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants. Available at: [Link]

  • OSTI.GOV. Kinetics of 2-Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants (Journal Article). Available at: [Link]

  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

  • Figshare. Kinetics of 2‑Methylfuran Acylation with Fatty Acid Anhydrides for Biorenewable Surfactants - ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • MDPI. Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. Available at: [Link]

  • Taylor & Francis Online. Friedel–crafts alkylations of indoles, furans, and thiophenes with arylmethyl acetates promoted by trimethylsilyl trifluoromethanesulfonate: Synthetic Communications. Available at: [Link]

  • Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. Available at: [Link]

  • National Center for Biotechnology Information. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans. Available at: [Link]

  • ACS Publications. Regiospecific synthesis of 3,4-disubstituted furans. 7. Synthesis and reactions of 3,4-bis(trimethylsilyl)furan: Diels-Alder cycloaddition, Friedel-Crafts acylation, and regiospecific conversion to 3,4-disubstituted furans. Available at: [Link]

  • Quora. Why does an electrophilic substitution reaction take place in a 2nd position in a furan? Available at: [Link]

  • ResearchGate. Switching the regioselectivity of acid-catalytic reactions of arylnaphtho[2,1-b]furans via[9][10]-aryl shift. Available at: [Link]

  • Royal Society of Chemistry. DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Available at: [Link]

  • ResearchGate. Substrate and Positional Selectivity in Electrophilic Substitution Reactions of Pyrrole, Furan, Thiophene, and Selenophene Derivatives. Available at: [Link]

  • National Center for Biotechnology Information. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans. Available at: [Link]

Sources

Inter-Laboratory Comparison Guide: Bis-(5-methyl-furan-2-yl)-methanone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a technical evaluation of analytical methodologies for Bis-(5-methyl-furan-2-yl)-methanone (CAS: 21432-51-9), a critical furanic building block and potential pharmaceutical impurity.

While lighter furan derivatives (e.g., furan, 2-methylfuran) are traditionally analyzed via Headspace GC-MS, our inter-laboratory assessment indicates that This compound —with its higher molecular weight (190.2 g/mol ) and lower volatility—requires a distinct analytical approach. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against Gas Chromatography-Mass Spectrometry (GC-MS) , recommending LC-MS/MS as the superior standard for reproducibility and stability.

Compound Profile & Analytical Challenges

This compound consists of two 5-methylfuran rings bridged by a carbonyl group. This structure imparts specific physicochemical properties that dictate analytical strategy:

PropertyValue (Inferred/Experimental)Analytical Implication
Molecular Formula C₁₁H₁₀O₃Mid-range polarity; amenable to Reverse Phase LC.
Molecular Weight 190.20 g/mol Detectable by MS (ESI+ or EI).
Boiling Point >280°C (Predicted)High. Makes Headspace (HS) sampling ineffective.
Thermal Stability ModerateRisk of degradation or rearrangement in hot GC inlets.
Solubility Methanol, Acetonitrile, DMSOExcellent compatibility with LC mobile phases.

Core Analytical Challenge: The primary source of inter-laboratory error is the misapplication of "standard furan" protocols (HS-GC-MS) to this heavier, less volatile congener, leading to poor recovery and high Relative Standard Deviation (RSD).

Comparative Methodology: LC-MS/MS vs. GC-MS

The following data summarizes performance metrics from a multi-site assessment (simulated based on physicochemical properties and standard validation parameters for furanic ketones).

Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: GC-MS (Alternative)
Sample Preparation Dilute-and-Shoot or SPELiquid-Liquid Extraction (LLE)
Linearity (R²) > 0.999 (0.5 – 1000 ng/mL)> 0.995 (10 – 1000 ng/mL)
LOD (Limit of Detection) 0.1 ng/mL5.0 ng/mL
Inter-Lab Precision (RSD) < 5.2% 12.8% - 18.5%
Recovery 95% - 103%75% - 88%
Throughput High (6 min run time)Moderate (25 min run time)
Major Risk Matrix Suppression (manageable)Thermal Degradation in Injector
Decision Logic for Researchers

The following diagram illustrates the decision pathway for selecting the appropriate method based on laboratory capabilities and sensitivity requirements.

MethodSelection Start Start: Sample Analysis This compound Sensitivity Required Sensitivity? Start->Sensitivity HighSens Trace (< 10 ppb) (Bio-fluids/Impurities) Sensitivity->HighSens High LowSens High Conc. (> 1 ppm) (Raw Material QC) Sensitivity->LowSens Moderate Matrix Sample Matrix? Complex Complex (Plasma/Food) Matrix->Complex Dirty Simple Simple (Solvent/API) Matrix->Simple Clean LCMS RECOMMENDED: LC-MS/MS (ESI+) HighSens->LCMS LowSens->Matrix Complex->LCMS Better Selectivity GCMS ALTERNATIVE: GC-MS (Direct Inject) Simple->GCMS Cost Effective

Figure 1: Decision tree for selecting analytical methodology based on sensitivity needs and matrix complexity.

Detailed Protocol: LC-MS/MS (The Gold Standard)

This protocol is designed to minimize inter-laboratory variance. It relies on Isotope Dilution or Structural Analog Internal Standardization to correct for matrix effects.

Reagents & Standards
  • Analyte: this compound (purity >98%).

  • Internal Standard (IS): Benzophenone-d10 (Structural analog) or ¹³C-labeled analog if available.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid.

Sample Preparation (Standardized)
  • Weighing: Accurately weigh 10 mg of sample into a 10 mL volumetric flask.

  • Dissolution: Dissolve in 100% Acetonitrile (Stock A).

  • Spiking: Add Internal Standard to achieve a final IS concentration of 100 ng/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber vial (to prevent potential photodegradation).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B

    • 1-4 min: Ramp to 90% B

    • 4-5 min: Hold 90% B

    • 5-5.1 min: Return to 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM).

  • Ion Source: Electrospray Ionization (Positive).

  • Transitions:

    • Quantifier: 191.1 [M+H]⁺ → 109.1 (Loss of methyl-furan ring).

    • Qualifier: 191.1 [M+H]⁺ → 81.0 (Furan ring fragment).

Quantification Workflow

The following diagram details the self-validating logic of the LC-MS/MS workflow.

LCMS_Workflow Sample Sample Preparation IS Add Internal Standard (IS) Sample->IS LC LC Separation (C18 Column) IS->LC ESI ESI+ Ionization (Soft Ionization) LC->ESI MS1 Q1 Filter (Precursor 191.1) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Q3 Filter (Product 109.1) CID->MS2 Data Ratio Calculation (Analyte Area / IS Area) MS2->Data

Figure 2: LC-MS/MS Quantification Workflow ensuring specificity and normalization via Internal Standard.

Inter-Laboratory Comparison Data

The following data highlights the "Pitfall of Volatility." Laboratories attempting to use Headspace GC-MS (Method C below) for this molecule consistently failed to meet recovery targets due to the molecule's high boiling point.

ParameterLab Group 1 (LC-MS/MS)Lab Group 2 (Direct GC-MS)Lab Group 3 (Headspace GC)
Target Conc. 100 ng/mL100 ng/mL100 ng/mL
Found Conc. 98.4 ng/mL89.2 ng/mL12.5 ng/mL
Recovery 98.4% 89.2% 12.5% (FAIL)
RSD (n=6) 2.1%6.8%45%
Conclusion Valid AcceptableInvalid

Key Insight: Unlike simple furan (BP 31°C), this compound behaves more like a semi-volatile or non-volatile solid. Headspace analysis is strictly contraindicated.

References

  • MDPI (Molecules). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. (Context on Furanic analysis methodologies). [Link]

  • ResearchGate. Interlaboratory study and safety assessment of furan and alkylfurans. (Source of inter-lab variability data concepts). [Link]

  • American Chemical Society. Copper-Catalyzed Dearomative Cyclopropanation of Benzofurans. (Structural context for furan derivatives). [Link]

Safety Operating Guide

Bis-(5-methyl-furan-2-yl)-methanone proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an authoritative, operational framework for the disposal of Bis-(5-methyl-furan-2-yl)-methanone (CAS: 21432-51-9). This content is structured for researchers and safety officers requiring immediate, actionable protocols backed by chemical logic.

Executive Summary: Immediate Action Plan

  • Disposal Class: Non-Halogenated Organic Solvent/Solid Waste.

  • Primary Hazard: Irritant (Eyes/Skin), Harmful if Swallowed.[1][2] Potential peroxide former (Furan derivative).[3][4][5]

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[6]

  • Prohibited: Do NOT discharge into municipal sewage, sinks, or general trash.

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. This compound consists of two methyl-substituted furan rings bridged by a carbonyl group.[6]

Parameter Data
Chemical Name This compound
CAS Number 21432-51-9
Molecular Formula C₁₁H₁₀O₃
Molecular Weight 190.20 g/mol
Physical State Solid or Viscous Oil (Temperature dependent)
Storage Requirement 2-8°C, Protect from light (Photosensitive)
GHS Classification Warning ; H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)

The "Why" Behind the Protocol:

  • Furan Ring Instability: Furan derivatives can be sensitive to light and oxygen, potentially forming peroxides over extended periods, although the ketone bridge adds some stability compared to furan ethers. Disposal protocols must treat old/expired stock as potentially shock-sensitive until verified.[6]

  • Ecological Toxicity: Furan compounds are often toxic to aquatic life. This mandates zero-discharge protocols (no sink disposal).[6][7]

Operational Disposal Protocol

Phase 1: Waste Segregation & Characterization
  • Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) or strong acids. The furan ring is electron-rich and can react violently with strong oxidizers.[6]

  • Stream: Classify as "Non-Halogenated Organic" unless mixed with solvents like Dichloromethane (DCM).

Phase 2: Containerization
  • Vessel Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers. Amber glass is preferred to prevent UV-degradation during waste accumulation.[6]

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion or potential off-gassing.

  • Peroxide Check: If the substance has been stored longer than 12 months or shows crystal formation around the cap, DO NOT OPEN . Contact EHS immediately for remote opening or stabilization.

Phase 3: Labeling & Documentation
  • Label: Must read "Hazardous Waste - this compound".[6]

  • Hazard Checkboxes: Mark "Toxic" and "Irritant".

Visualization: Disposal Decision Logic

The following diagram outlines the decision-making process for disposing of this specific compound, integrating safety checks for peroxide formation.

DisposalLogic Start Waste: this compound CheckState Check Physical State & Age Start->CheckState Crystals Crystals Present or >12 Months Old? CheckState->Crystals HazMat STOP: Potential Peroxides Contact EHS / Bomb Squad Crystals->HazMat Yes (High Risk) Segregate Segregate: Non-Halogenated Organic Stream Crystals->Segregate No (Stable) MixCheck Mixed with Halogens (DCM/Chloroform)? Segregate->MixCheck HaloWaste Container: Halogenated Waste (Amber Glass) MixCheck->HaloWaste Yes NonHaloWaste Container: Non-Halogenated Waste (HDPE or Amber Glass) MixCheck->NonHaloWaste No Label Label: 'Hazardous Waste' Mark: Toxic, Irritant HaloWaste->Label NonHaloWaste->Label Pickup Schedule High-Temp Incineration Label->Pickup

Figure 1: Decision matrix for the safe segregation and disposal of furan-derivative waste.

Spill Response Workflow

In the event of a laboratory spill, immediate containment is required to prevent volatilization and surface contamination.

Pre-requisites:

  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[6]

  • Ventilation: Ensure Fume Hood is active or area is well-ventilated.[6][8][9][10]

SpillResponse Spill Spill Detected Evacuate Evacuate Immediate Area Alert Personnel Spill->Evacuate PPE Don PPE: Nitrile Gloves, Goggles Evacuate->PPE Contain Containment: Use Inert Absorbent (Vermiculite/Sand) PPE->Contain Collect Collection: Scoop into Sealed Bag/Jar Contain->Collect Clean Decontamination: Wash Surface with Soap & Water Collect->Clean Dispose Disposal: Label as Hazardous Waste Clean->Dispose

Figure 2: Step-by-step workflow for managing small-scale laboratory spills.[6]

Regulatory Compliance (RCRA)

In the United States, this compound falls under Resource Conservation and Recovery Act (RCRA) guidelines.

  • Waste Code: While not explicitly listed as a "U" or "P" listed waste by specific name, it defaults to D001 (Ignitable) if in a flammable solvent, or general organic hazardous waste due to toxicity characteristics.

  • EPA Guideline: "Cradle-to-Grave" management.[6] You are responsible for the waste until it is destroyed.

  • Verification: Always verify with your institution's Environmental Health & Safety (EHS) officer, as local regulations (e.g., California Title 22) may be stricter than federal guidelines.

References

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines: Peroxide Formers. Retrieved from [Link][6]

Sources

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Retrosynthesis Analysis

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